molecular formula C10H22N2O2 B179462 tert-Butyl 4-(methylamino)butylcarbamate CAS No. 874831-66-0

tert-Butyl 4-(methylamino)butylcarbamate

Cat. No.: B179462
CAS No.: 874831-66-0
M. Wt: 202.29 g/mol
InChI Key: TTYVTUUWVLXDKW-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(methylamino)butylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C10H22N2O2 and its molecular weight is 202.29 g/mol. The purity is usually >97%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-(methylamino)butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-5-7-11-4/h11H,5-8H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYVTUUWVLXDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609443
Record name tert-Butyl [4-(methylamino)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874831-66-0
Record name tert-Butyl [4-(methylamino)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Solubility Determination of tert-Butyl 4-(methylamino)butylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Abstract

This technical guide provides a summary of the available physicochemical properties of tert-Butyl 4-(methylamino)butylcarbamate. Due to a lack of publicly available, specific quantitative solubility data for this compound, this document outlines a comprehensive, generalized experimental protocol for determining the solubility of organic compounds. This guide is intended to support researchers, scientists, and drug development professionals in establishing a baseline understanding of this compound and in designing effective experimental workflows for its characterization.

Introduction

This compound is a chemical compound with applications in organic synthesis.[1][2] A thorough understanding of its solubility is crucial for its application in various research and development phases, including reaction chemistry, formulation development, and biological assays. This guide addresses the current gap in specific solubility data by presenting a general but detailed methodology for its determination.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₂₂N₂O₂PubChem[3]
Molecular Weight 202.29 g/mol PubChem[3]
Appearance Colorless to Yellow Liquid or Semi-Solid or solidSigma-Aldrich
Purity 96% - 97%CymitQuimica[1], Sigma-Aldrich
InChI Key TTYVTUUWVLXDKW-UHFFFAOYSA-NCymitQuimica[1], Sigma-Aldrich
Storage Temperature 2-8°C, in a dark, dry, and sealed environmentSigma-Aldrich

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an organic compound such as this compound. This protocol is based on standard laboratory practices for solubility assessment.[4][5][6]

3.1. Materials and Equipment

  • Compound: this compound

  • Solvents: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Aqueous Solutions: 5% w/v Sodium Hydroxide (NaOH), 5% w/v Sodium Bicarbonate (NaHCO₃), 5% v/v Hydrochloric Acid (HCl)

  • Equipment: Analytical balance, vortex mixer, thermostatically controlled shaker/incubator, centrifuge, pH meter, calibrated micropipettes, glass test tubes or vials.

3.2. Procedure

  • Initial Qualitative Solubility Assessment:

    • Place a small, pre-weighed amount (e.g., 1-5 mg) of the compound into separate test tubes.

    • Add a small volume (e.g., 0.1 mL) of each selected solvent to the respective tubes.

    • Vigorously agitate the tubes (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

    • Visually inspect for dissolution. If the compound dissolves, it is considered "soluble" at this concentration. If not, it is "insoluble."

  • Quantitative Solubility Determination (Equilibrium Solubility Method):

    • Prepare saturated solutions by adding an excess amount of the compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

    • Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C) and agitation speed.

    • Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.

    • After equilibration, centrifuge the vials to pellet the undissolved solid.

    • Carefully extract an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of an appropriate analytical method (e.g., HPLC-UV, LC-MS).

    • Quantify the concentration of the dissolved compound in the aliquot.

    • Calculate the solubility in units such as mg/mL or mol/L.

3.3. Acid-Base Solubility Testing

To understand the compound's acidic or basic properties, its solubility in aqueous acidic and basic solutions can be tested.[5][6]

  • Follow the qualitative or quantitative procedure using 5% HCl, 5% NaOH, and 5% NaHCO₃ as solvents.

  • Increased solubility in 5% HCl suggests the presence of a basic functional group (e.g., an amine).

  • Increased solubility in 5% NaOH indicates an acidic functional group. Solubility in the weaker base, 5% NaHCO₃, suggests a more strongly acidic group.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

G General Workflow for Solubility Determination A Start: Obtain Compound and Solvents B Perform Initial Qualitative Assessment (Small Scale) A->B C Prepare Saturated Solutions (Excess Compound) B->C Proceed to Quantitative Analysis D Equilibrate at Constant Temperature (e.g., 24-72h) C->D E Separate Solid and Liquid Phases (Centrifugation) D->E F Extract and Dilute Supernatant E->F G Quantify Compound Concentration (e.g., HPLC, LC-MS) F->G H Calculate and Report Solubility Data G->H

Caption: A flowchart of the experimental workflow for determining the solubility of an organic compound.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a framework for its experimental determination. The outlined protocols for qualitative and quantitative solubility assessment, along with acid-base solubility tests, offer a comprehensive approach for researchers to characterize this compound. The provided physicochemical properties serve as a preliminary reference for experimental design. Accurate determination of solubility is a critical step in the successful application of this compound in research and development.

References

An In-depth Technical Guide on the Reactivity Profile of tert-Butyl 4-(methylamino)butylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of tert-Butyl 4-(methylamino)butylcarbamate, a bifunctional linker molecule of significant interest in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The document details the reactivity of its two key functional groups: the Boc-protected primary amine and the secondary methylamino group. Key reactions, including deprotection of the tert-butyloxycarbonyl (Boc) group, and acylation and alkylation of the secondary amine, are discussed in detail. This guide includes representative experimental protocols, quantitative data where available, and visual diagrams of reaction pathways and experimental workflows to serve as a practical resource for scientists in the field.

Introduction

This compound (also known as N-Boc-N'-methyl-1,4-butanediamine) is a versatile chemical building block. Its structure features a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a secondary methylamine. This unique arrangement of functional groups with differential reactivity allows for sequential, selective chemical modifications, making it a valuable linker molecule in the synthesis of complex molecular architectures.

Its most prominent application is in the field of targeted protein degradation as a linker for PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker component of a PROTAC is crucial for establishing the appropriate spatial orientation of the target protein and the E3 ligase to facilitate this process. This compound provides a flexible and synthetically tractable scaffold for the construction of these complex molecules.

This guide will systematically explore the reactivity profile of this compound, focusing on the key transformations at its reactive centers.

Chemical Properties and Stability

This compound is a stable compound under standard laboratory conditions. However, its stability is compromised in the presence of strong acids, which will cleave the acid-labile Boc protecting group. It is also incompatible with strong oxidizing agents. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere, and at refrigerated temperatures.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₂₂N₂O₂
Molecular Weight202.30 g/mol
AppearanceLiquid
CAS Number874831-66-0

Reactivity Profile

The reactivity of this compound is dominated by the chemistry of its two nitrogen-containing functional groups: the Boc-protected primary amine and the secondary methylamine. The presence of the Boc group on the primary amine allows for the selective reaction of the more nucleophilic secondary amine. Subsequently, the Boc group can be removed to reveal the primary amine for further functionalization. This orthogonality is a key feature of its utility.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[3] The deprotection of the Boc group in this compound is a critical step in many synthetic routes, particularly in PROTAC synthesis, to unmask the primary amine for coupling with a ligand.

The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - t-Bu⁺ tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Boc Deprotection Mechanism

Experimental Protocol: Boc Deprotection with TFA

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected diamine.

Table 2: Representative Conditions for Boc Deprotection

ReagentSolventTemperatureTimeYieldReference
TFA (50%)DCMRoom Temp.1-2 h>95% (general)[4]
4M HClDioxaneRoom Temp.1-4 hHigh (general)[4]
Acylation of the Secondary Amine

The secondary methylamino group of this compound is a nucleophile and can readily undergo acylation reactions with various acylating agents, such as acyl chlorides, acid anhydrides, and activated esters. This reaction is fundamental for attaching the linker to a carboxylic acid-bearing ligand in PROTAC synthesis. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid byproduct.

Acylation of Secondary Amine Starting_Material This compound Acylated_Product Acylated Product Starting_Material->Acylated_Product Acyl_Chloride R-COCl Acyl_Chloride->Acylated_Product Acylation Base Base (e.g., TEA, DIPEA) HCl_Salt Base·HCl Base->HCl_Salt + HCl PROTAC Synthesis Workflow Linker This compound Intermediate1 Linker-Ligand 1 Conjugate Linker->Intermediate1 Acylation Ligand1 Ligand 1 (with COOH) Ligand1->Intermediate1 Deprotected_Intermediate Deprotected Intermediate Intermediate1->Deprotected_Intermediate Boc Deprotection (TFA) PROTAC Final PROTAC Molecule Deprotected_Intermediate->PROTAC Acylation Ligand2 Ligand 2 (with COOH) Ligand2->PROTAC

References

In-Depth Technical Guide: The Properties and Applications of CAS 874831-66-0 in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 874831-66-0, identified as tert-Butyl (4-(methylamino)butyl)carbamate. This document details its chemical and physical properties and focuses on its critical role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This guide will cover the general principles of PROTAC technology, the mechanism of action involving the ubiquitin-proteasome system, and generalized experimental protocols for the synthesis and evaluation of PROTACs that may incorporate this specific linker.

Introduction to CAS 874831-66-0

The compound with the CAS number 874831-66-0 is tert-Butyl (4-(methylamino)butyl)carbamate. It is a Boc-protected diamine that serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules for biomedical research. Its primary application in the field of drug discovery is as a flexible linker component in the architecture of PROTACs.

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs), which are often implicated in disease pathogenesis. These molecules typically consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's nature, including its length, flexibility, and chemical composition, is a critical determinant of the efficacy of the resulting PROTAC.

Physicochemical Properties of CAS 874831-66-0

A summary of the key physicochemical properties of tert-Butyl (4-(methylamino)butyl)carbamate is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValue
CAS Number 874831-66-0
IUPAC Name tert-butyl N-[4-(methylamino)butyl]carbamate
Molecular Formula C10H22N2O2
Molecular Weight 202.30 g/mol
Appearance Colorless to light yellow solid or liquid
Storage Conditions Store at -20°C for long-term stability

Role in PROTAC Drug Development

The structural features of tert-Butyl (4-(methylamino)butyl)carbamate, specifically the Boc-protected primary amine and the secondary methylamine, make it an ideal candidate for a linker in PROTAC synthesis. The Boc protecting group allows for selective deprotection and sequential coupling to either the target protein ligand or the E3 ligase ligand, providing a controlled and modular approach to PROTAC assembly.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

PROTACs exert their therapeutic effect by inducing the degradation of a target protein via the ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to the protein of interest and an E3 ubiquitin ligase, forming a ternary complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (CAS 874831-66-0 as linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer (E1, E2) Ubiquitination->PROTAC PROTAC Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Synthesis_Workflow Start Start with CAS 874831-66-0 Step1 Step 1: Couple Ligand 1 (to methylamine) Start->Step1 Intermediate1 Intermediate 1 (Boc-protected) Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Intermediate 2 (Free amine) Step2->Intermediate2 Step3 Step 3: Couple Ligand 2 Intermediate2->Step3 Crude_PROTAC Crude PROTAC Step3->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

An In-Depth Technical Guide to tert-butyl 4-(methylamino)butylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 4-(methylamino)butylcarbamate is a bifunctional organic molecule that has garnered significant interest in the field of medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine and a secondary methylamine, makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are emergent therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] This guide provides a comprehensive overview of the structure, nomenclature, physicochemical properties, synthesis, and applications of this compound.

Structure and Nomenclature

The chemical structure of this compound is characterized by a butyl chain with a carbamate group at one end, protected by a tert-butyl (Boc) group, and a methylamino group at the other end.

Chemical Structure:

IUPAC Name: tert-butyl N-[4-(methylamino)butyl]carbamate[2]

Synonyms:

  • tert-Butyl (4-(methylamino)butyl)carbamate[2]

  • N-(tert-Butoxycarbonyl)-N'-methyl-1,4-butanediamine[3]

  • 1-(Boc-amino)-4-(methylamino)butane[2]

  • (4-Methylamino-butyl)-carbamic acid tert-butyl ester[3]

CAS Number: 874831-66-0[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted through computational models.

PropertyValueSource
Molecular Formula C10H22N2O2[2]
Molecular Weight 202.29 g/mol [2]
Appearance Colorless to light yellow liquid[4]
Boiling Point (Predicted) 298.2 ± 23.0 °C[4]
Density (Predicted) 0.941 ± 0.06 g/cm³[4]
pKa (Predicted) 12.89 ± 0.46[4]
Storage Temperature 2-8°C (protect from light)[4]

Synthesis

The synthesis of this compound is typically achieved in a two-step process starting from 1,4-diaminobutane. The first step involves the selective protection of one of the primary amino groups with a di-tert-butyl dicarbonate ((Boc)2O) to yield tert-butyl (4-aminobutyl)carbamate. The second step is the methylation of the remaining free primary amine.

Experimental Protocol: Synthesis of tert-butyl (4-aminobutyl)carbamate

This procedure outlines the mono-Boc protection of 1,4-diaminobutane.

Materials:

  • 1,4-diaminobutane

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane.

  • With vigorous stirring at room temperature (21°C), slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane over a period of 6 hours.

  • Continue stirring the reaction mixture for an additional 16 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Resuspend the residue in cold deionized water and filter.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic phases and wash sequentially with deionized water and saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-aminobutyl)carbamate as an oil.

Experimental Protocol: Synthesis of this compound

This procedure describes the methylation of tert-butyl (4-aminobutyl)carbamate via reductive amination.

Materials:

  • tert-butyl (4-aminobutyl)carbamate

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (STAB) or a similar reducing agent

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve tert-butyl (4-aminobutyl)carbamate (1.0 equivalent) in dichloromethane.

  • Add aqueous formaldehyde (1.1 equivalents) to the solution and stir for 1-2 hours at room temperature to form the corresponding imine or hemiaminal intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Application in Drug Development: A PROTAC Linker

This compound serves as a crucial linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

A notable example of a PROTAC that utilizes a linker derived from this compound is ARV-771, a potent degrader of Bromodomain and Extra-Terminal (BET) proteins.[5]

PROTAC Synthesis Workflow

The synthesis of a PROTAC like ARV-771 involves a multi-step process where the linker is sequentially coupled to the E3 ligase ligand and the target protein-binding moiety. The Boc-protected amine of this compound allows for selective deprotection and subsequent conjugation.

PROTAC_Synthesis_Workflow cluster_0 Linker Preparation cluster_1 PROTAC Assembly Linker_Core This compound Step1 Couple E3 Ligase Ligand (e.g., VHL ligand) to linker Linker_Core->Step1 Amide Coupling Step2 Boc Deprotection Step1->Step2 Acidic Conditions Step3 Couple Target Protein Ligand (e.g., BET inhibitor) Step2->Step3 Amide Coupling Final_PROTAC Final PROTAC (e.g., ARV-771) Step3->Final_PROTAC

Caption: General workflow for the synthesis of a PROTAC using a linker derived from this compound.

Signaling Pathway: BET Protein Degradation by ARV-771

ARV-771 effectively induces the degradation of BET proteins, such as BRD2, BRD3, and BRD4, which are epigenetic readers involved in transcriptional regulation and are implicated in various cancers.[5] The degradation of these proteins disrupts downstream signaling pathways, including the c-MYC oncogene, leading to cell cycle arrest and apoptosis in cancer cells.

BET_Degradation_Pathway cluster_PROTAC PROTAC Action cluster_Cellular Cellular Machinery cluster_Downstream Downstream Effects ARV771 ARV-771 Ternary_Complex Ternary Complex (BET-ARV771-VHL) ARV771->Ternary_Complex BET BET Protein (BRD4) BET->Ternary_Complex Proteasome 26S Proteasome BET->Proteasome Degradation cMYC c-MYC Transcription Downregulation BET->cMYC Inhibition VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->BET Polyubiquitination Ub Ubiquitin Apoptosis Apoptosis cMYC->Apoptosis Leads to

References

The Strategic Role of tert-Butyl 4-(Methylamino)butylcarbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic use of bifunctional molecules has opened new avenues for therapeutic intervention. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for targeted protein degradation. Central to the design and efficacy of these molecules are the linkers that connect the target-binding and E3 ligase-recruiting moieties. This technical guide delves into the pivotal role of a specific linker building block, tert-butyl 4-(methylamino)butylcarbamate, in the field of medicinal chemistry. This document will provide a comprehensive overview of its synthesis, chemical properties, and its application in the development of targeted therapeutics, with a focus on quantitative data and detailed experimental methodologies.

Core Compound Profile

This compound is a versatile aliphatic linker precursor characterized by a Boc-protected primary amine and a secondary methylamine. This differential protection allows for sequential and controlled conjugation, making it a valuable tool in multi-step organic syntheses.

PropertyValue
IUPAC Name tert-butyl N-[4-(methylamino)butyl]carbamate
Synonyms 1-(Boc-amino)-4-(methylamino)butane, N-(tert-Butoxycarbonyl)-N'-methyl-1,4-butanediamine
CAS Number 874831-66-0[1]
Molecular Formula C₁₀H₂₂N₂O₂[2][3]
Molecular Weight 202.29 g/mol [2]
Appearance Liquid[3]
Primary Application PROTAC Linker[4][5]

Synthesis and Methodologies

The synthesis of this compound is typically achieved through a two-step process, starting from 4-amino-1-butanol. The following protocols provide a detailed methodology for the synthesis of the key intermediate and the final compound.

Experimental Protocol 1: Synthesis of tert-Butyl (4-bromobutyl)carbamate

This procedure outlines the conversion of a Boc-protected amino alcohol to the corresponding bromoalkane, a crucial precursor.

Workflow for the Synthesis of tert-Butyl (4-bromobutyl)carbamate

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 4-(N-tert-butoxycarbonylamino)-1-butanol B Triphenylphosphine C Carbon tetrabromide D Anhydrous THF E Stir at room temperature for 3 hours D->E F Filter through diatomaceous earth E->F G Wash filter cake with ether F->G H Concentrate filtrate under reduced pressure G->H I Purify by silica gel column chromatography (Eluent: hexane/ethyl acetate, 3:1) H->I J tert-Butyl (4-bromobutyl)carbamate (White solid) I->J

Caption: Synthesis of the key intermediate, tert-butyl (4-bromobutyl)carbamate.

Materials:

  • 4-(N-tert-butoxycarbonylamino)-1-butanol

  • Triphenylphosphine

  • Carbon tetrabromide

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hexane

  • Ethyl acetate

  • Diatomaceous earth

  • Silica gel

Procedure:

  • Dissolve 4-(N-tert-butoxycarbonylamino)-1-butanol (1.0 equivalent) in anhydrous THF.

  • Add triphenylphosphine (1.9 equivalents) to the solution.

  • Slowly add carbon tetrabromide (1.9 equivalents) while stirring.

  • Stir the reaction mixture at room temperature for 3 hours.[6]

  • After completion, filter the mixture through a pad of diatomaceous earth to remove by-products.

  • Wash the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate (3:1) eluent to yield tert-butyl (4-bromobutyl)carbamate as a white solid.[6]

Experimental Protocol 2: Synthesis of this compound

This protocol describes the nucleophilic substitution reaction to form the final product.

Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A tert-Butyl (4-bromobutyl)carbamate B Methylamine (solution in THF or as a gas) C Anhydrous THF D Stir at room temperature overnight C->D E Partition between ethyl acetate and aqueous sodium bicarbonate D->E F Wash organic layer with water and brine E->F G Dry organic layer over magnesium sulfate F->G H Filter and evaporate solvent G->H I Purify by flash silica chromatography H->I J This compound I->J

Caption: Synthesis of this compound.

Materials:

  • tert-Butyl (4-bromobutyl)carbamate

  • Methylamine (e.g., 2M solution in THF or methylamine gas)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • Dissolve tert-butyl (4-bromobutyl)carbamate (1.0 equivalent) in anhydrous THF.

  • Add an excess of methylamine (e.g., 2-3 equivalents of a 2M solution in THF) to the solution at room temperature. Alternatively, methylamine gas can be bubbled through the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Partition the reaction mixture between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash silica chromatography to obtain this compound.

Application in Medicinal Chemistry: A Case Study in Targeted Protein Degradation

The primary utility of this compound in medicinal chemistry is as a precursor for linkers in PROTACs. A notable example is in the development of degraders for Extracellular signal-regulated kinase 5 (ERK5).

Case Study: The ERK5 Degrader INY-06-061

Recent research has focused on the development of selective degraders for ERK5, a protein kinase implicated in various diseases, including cancer and inflammation.[7] The PROTAC INY-06-061 was developed as a potent and selective heterobifunctional degrader of ERK5.[8][9][10] This molecule links a quinazoline-based ATP-competitive ERK5 inhibitor to a von Hippel-Lindau (VHL) E3 ligase ligand via a linker derived from this compound.[9][10]

Quantitative Data for the ERK5 Degrader INY-06-061

ParameterValueCell LineConditions
Kd ~12 nMN/ABiochemical binding
DC₅₀ ~21 nMMOLT45-hour treatment
IC₅₀ >1 µM~750 cancer cell linesProliferation assay
Signaling Pathway Context: The ERK5 Pathway

ERK5 is a key component of a mitogen-activated protein kinase (MAPK) signaling cascade. Understanding this pathway is crucial for contextualizing the action of ERK5-targeting therapeutics. The pathway is typically activated by various stimuli, including growth factors and stress, leading to the activation of a kinase cascade involving MEKK2/3 and MEK5, which in turn phosphorylate and activate ERK5.[11][12] Activated ERK5 can then translocate to the nucleus and regulate the activity of several transcription factors.

The ERK5 Signaling Pathway

ERK5_Pathway cluster_upstream Upstream Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects cluster_protac PROTAC-mediated Degradation GrowthFactors Growth Factors (EGF, NGF) MEKK2_3 MEKK2/3 GrowthFactors->MEKK2_3 Stress Cellular Stress Stress->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 phosphorylates ERK5_inactive ERK5 (inactive) MEK5->ERK5_inactive phosphorylates ERK5_active ERK5 (active) ERK5_inactive->ERK5_active activation TranscriptionFactors Transcription Factors (MEF2, c-Myc, SAP1) ERK5_active->TranscriptionFactors phosphorylates Proteasome Proteasome ERK5_active->Proteasome targeted for degradation GeneExpression Gene Expression TranscriptionFactors->GeneExpression regulates CellularResponse Cellular Response (Proliferation, Survival) GeneExpression->CellularResponse PROTAC INY-06-061 (ERK5 Degrader) PROTAC->ERK5_active binds VHL VHL E3 Ligase PROTAC->VHL binds VHL->ERK5_active ubiquitination ERK5_degradation ERK5 Degradation Proteasome->ERK5_degradation

Caption: The ERK5 signaling cascade and its targeted degradation by a PROTAC.

Experimental Protocol 3: Conceptual Synthesis of an ERK5 PROTAC (e.g., INY-06-061)

The synthesis of a PROTAC like INY-06-061 is a multi-step process involving the conjugation of the target-binding ligand, the linker, and the E3 ligase ligand. The following is a conceptual workflow based on the structure of INY-06-061 and common PROTAC synthesis strategies.

Conceptual Workflow for the Synthesis of an ERK5 PROTAC

G cluster_0 Component Synthesis/Functionalization cluster_1 Linker Elongation and Deprotection cluster_2 Final Conjugation cluster_3 Purification A ERK5 Inhibitor (with reactive handle) B This compound C VHL Ligand (with reactive handle) G Couple intermediate with VHL Ligand (e.g., amide bond formation) D Couple linker precursor to ERK5 inhibitor E Boc Deprotection (e.g., TFA in DCM) D->E F Intermediate with free amine E->F F->G H Final PROTAC Molecule (e.g., INY-06-061) G->H I Purify by HPLC H->I J Characterize by LC-MS and NMR I->J

Caption: Conceptual multi-step synthesis of an ERK5 PROTAC.

Procedure Outline:

  • Functionalization of the ERK5 Inhibitor: The core ERK5 inhibitor is synthesized or modified to include a reactive functional group (e.g., a carboxylic acid or an amine) for linker attachment.

  • Linker Attachment to the ERK5 Inhibitor: The Boc-protected amine of this compound is reacted with the functionalized ERK5 inhibitor.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the other end of the linker is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose a primary amine.

  • Conjugation to the VHL Ligand: The resulting intermediate with the free amine is then coupled to a functionalized VHL E3 ligase ligand, typically through an amide bond formation.

  • Purification: The final PROTAC molecule is purified using techniques such as high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the final compound are confirmed by analytical methods like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This compound serves as a critical and versatile building block in medicinal chemistry, particularly in the rapidly advancing field of targeted protein degradation. Its bifunctional nature with orthogonal protecting groups allows for the controlled and sequential synthesis of complex molecules like PROTACs. The case study of the ERK5 degrader INY-06-061 highlights the practical application of this compound in creating sophisticated chemical probes to dissect complex biological pathways and as a starting point for the development of novel therapeutics. The detailed synthetic protocols and an understanding of the relevant signaling pathways provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this important chemical entity in their own research endeavors.

References

tert-Butyl 4-(methylamino)butylcarbamate safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of tert-Butyl 4-(methylamino)butylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a chemical intermediate used in laboratory and manufacturing settings. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical Identification and Physical Properties

This compound is identified by several names and numbers. It is important to note that multiple CAS numbers appear in public databases for this substance; both are listed below for comprehensive identification.

IdentifierValueSource
Chemical Name tert-butyl N-[4-(methylamino)butyl]carbamate[1]
Molecular Formula C10H22N2O2[2]
Molecular Weight 202.30 g/mol [2]
CAS Number 144222-23-1 / 874831-66-0[1][2][3]
Appearance Colorless to light yellow liquid[3][4]

The following table summarizes the available physical and chemical properties. Note that most of these values are predicted and should be used as estimates.

PropertyValueSource
Boiling Point 298.2 ± 23.0 °C (Predicted)[3]
Density 0.941 ± 0.06 g/cm³ (Predicted)[3]
pKa 12.89 ± 0.46 (Predicted)[3]
XLogP3 1.2[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Irritation 2A / 1H319/H318: Causes serious eye irritation / Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

Note: There is a discrepancy in the classification for eye damage/irritation between sources, with some listing it as Category 2A (Serious Irritation) and others as Category 1 (Serious Damage).[1][2] It is prudent to handle the substance as capable of causing serious eye damage.

GHS Label Elements: [1][2]

  • Pictograms:

  • Signal Word: Warning or Danger

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501

A logical workflow for hazard identification and mitigation is essential for safe handling.

Hazard_Mitigation_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Emergency Response Identify Identify Chemical (CAS: 144222-23-1) ReviewSDS Review Safety Data Sheet (SDS) Identify->ReviewSDS Consult GHS Understand GHS Hazards - H302 (Oral Toxicity) - H315 (Skin Irritation) - H319 (Eye Irritation) - H335 (Respiratory Irritation) ReviewSDS->GHS Extract Engineering Engineering Controls (Fume Hood) GHS->Engineering Requires FirstAid First Aid Procedures (Eyes, Skin, Inhalation, Ingestion) GHS->FirstAid Informs Spill Spill Containment & Cleanup GHS->Spill Informs PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Engineering->PPE Supplements Admin Administrative Controls (SOPs, Training) PPE->Admin Reinforces

Caption: Logical workflow for hazard identification and mitigation.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk.

3.1. Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

3.2. Storage:

  • Store in a well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store locked up.[2]

  • Recommended storage temperature is 2-8°C, protected from light.[3]

  • In solvent, store at -80°C for 6 months or -20°C for 1 month (protect from light).[2]

  • Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side-shields or a face shield.Protects against splashes that can cause serious eye irritation or damage.[2]
Hand Protection Chemical-resistant protective gloves (e.g., nitrile, butyl rubber, neoprene).Prevents skin contact and irritation.[2][5]
Skin/Body Protection Lab coat, impervious clothing, closed-toe shoes.Protects skin from potential splashes and contact.[2][5]
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator is required.Prevents inhalation of vapors which may cause respiratory tract irritation.[2][5]

First Aid Measures

In case of exposure, follow these first aid protocols immediately.[2]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin thoroughly with plenty of soap and water. Seek medical attention.[2][6]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or perform cardiopulmonary resuscitation (CPR) if necessary. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]

Accidental Release Measures

In the event of a spill, follow these emergency procedures.

  • Personal Precautions: Evacuate personnel to a safe area. Wear full personal protective equipment (see Section 4). Ensure adequate ventilation.[2]

  • Environmental Precautions: Prevent further leakage or spillage. Do not let the product enter drains or water courses.[2]

  • Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, diatomite, universal binders). Place the material into a suitable, labeled container for hazardous waste disposal. Decontaminate the spill area with alcohol and then wash with soap and water.[2]

Experimental Protocols

While specific toxicological studies for this compound are not publicly available, the following are generalized protocols for assessing the types of hazards identified for this chemical.

7.1. Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Methodology:

    • A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area (approx. 6 cm²) of the shaved skin of a test animal (typically an albino rabbit).

    • The substance is held in contact with the skin with a porous gauze dressing for a specified period (usually 4 hours).

    • After exposure, the substance is removed.

    • The skin is observed and graded for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after removal.

    • The scores are used to calculate a primary irritation index to classify the substance.

7.2. Protocol: Acute Eye Irritation/Corrosion (OECD 405)

  • Objective: To determine the potential of a substance to cause eye irritation or damage.

  • Methodology:

    • A small, measured amount (0.1 mL of liquid) of the test substance is instilled into the conjunctival sac of one eye of a test animal (typically an albino rabbit). The other eye remains untreated as a control.

    • The eyes are observed and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

    • The scores are used to determine the irritation potential, classifying the substance from non-irritating to causing severe or irreversible damage.

General Safe Handling Workflow

The following diagram illustrates a standard workflow for safely managing chemicals like this compound in a laboratory setting.

Safe_Handling_Workflow cluster_planning Pre-Experiment Planning cluster_execution Experiment Execution cluster_post Post-Experiment RiskAssess Conduct Risk Assessment ReviewSOP Review Standard Operating Procedure (SOP) RiskAssess->ReviewSOP LocateSafety Locate Safety Equipment (Shower, Eyewash, Spill Kit) ReviewSOP->LocateSafety DonPPE Wear Appropriate PPE LocateSafety->DonPPE UseHood Handle in Fume Hood DonPPE->UseHood Transport Transport Chemical Safely UseHood->Transport Label Clearly Label All Containers Transport->Label Decontaminate Decontaminate Work Area & Glassware Label->Decontaminate Waste Dispose of Hazardous Waste Properly Decontaminate->Waste DoffPPE Remove PPE Correctly Waste->DoffPPE Wash Wash Hands DoffPPE->Wash

Caption: General workflow for safe chemical handling in a lab.

Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known under normal conditions.[8]

  • Chemical Stability: The substance is stable under recommended storage conditions.[2][8]

  • Conditions to Avoid: No specific data available, but avoiding heat and incompatible materials is recommended.[2]

  • Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[2]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][8]

Toxicological Information

Detailed toxicological studies on this specific compound are limited in publicly available literature. The GHS classification is based on data from similar compounds or computational models.

  • Acute Toxicity: Harmful if swallowed.[2] No quantitative LD50 data is available.

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation/damage.[1][2]

  • Respiratory or Skin Sensitization: No data available.[2]

  • Germ Cell Mutagenicity: No data available.[2]

  • Carcinogenicity: No data available.[2]

  • Reproductive Toxicity: No data available.[2]

  • Aspiration Hazard: No data available.[2]

References

Methodological & Application

Application Notes and Protocols for PROTAC Linker Design and Synthesis Using tert-butyl 4-(methylamino)butylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and Linker Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell. Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein. They are heterobifunctional molecules composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The PROTAC molecule forms a ternary complex with the POI and the E3 ligase, inducing the ubiquitination of the POI, which is then targeted for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and conformation of the ternary complex, as well as the molecule's physicochemical and pharmacokinetic properties.[1] Alkyl and polyethylene glycol (PEG) linkers are commonly used due to their synthetic accessibility and flexibility. tert-butyl 4-(methylamino)butylcarbamate is a valuable building block for the synthesis of alkylamine-based linkers, providing a flexible four-carbon chain with a protected secondary amine that can be strategically deprotected and functionalized during PROTAC assembly.

Signaling Pathway: Androgen Receptor (AR) Degradation

A key therapeutic area for PROTAC technology is the targeting of the Androgen Receptor (AR), a nuclear hormone receptor that is a primary driver of prostate cancer.[2] Dysregulation of the AR signaling pathway is central to the progression of this disease. The following diagram illustrates the canonical AR signaling pathway and the intervention point for an AR-targeting PROTAC.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT 5α-Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_HSP Androgen Receptor (AR) - HSP Complex DHT->AR_HSP AR_DHT AR-DHT Complex AR_HSP->AR_DHT Ligand Binding & HSP Dissociation PROTAC AR-PROTAC AR_DHT->PROTAC AR_Dimer AR Dimerization AR_DHT->AR_Dimer Nuclear Translocation Ternary_Complex AR-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome ARE Androgen Response Element (ARE) AR_Dimer->ARE DNA Binding Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth Degradation AR Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of the Androgen Receptor.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a linker derived from this compound typically involves a multi-step process. The following diagram outlines a general workflow, exemplified by the synthesis of an Androgen Receptor (AR) targeting PROTAC like ARV-110, which utilizes a related piperazine-based linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Starting Materials: - AR Ligand Precursor - Linker Precursor (*tert*-butyl 4-(methylamino)butylcarbamate analog) - E3 Ligase Ligand Precursor Step1 Step 1: Synthesis of Functionalized AR Ligand Start->Step1 Step2 Step 2: Synthesis of Functionalized E3 Ligase Ligand (e.g., Cereblon binder) Start->Step2 Step5 Step 5: Coupling of AR Ligand to Linker-E3 Ligase Ligand Intermediate Step1->Step5 Step3 Step 3: Coupling of Linker to E3 Ligase Ligand Step2->Step3 Step4 Step 4: Deprotection of Linker Step3->Step4 Step4->Step5 Purification Final Purification (e.g., HPLC) Step5->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization Final_PROTAC Final PROTAC (e.g., ARV-110 analog) Characterization->Final_PROTAC

Caption: General workflow for the synthesis of an AR-targeting PROTAC.

Detailed Experimental Protocols

Protocol 1: Synthesis of an AR-Targeting PROTAC (Analogous to ARV-110)

This protocol describes the synthesis of an Androgen Receptor PROTAC, which can be adapted for the use of linkers derived from this compound. The synthesis of ARV-110 involves the preparation of a functionalized AR ligand and a functionalized Cereblon (CRBN) E3 ligase ligand, followed by their coupling via a piperazine-based linker.

Materials and Reagents:

  • AR ligand precursor (e.g., a derivative of a non-steroidal antiandrogen)

  • This compound or a suitable analog (e.g., Boc-piperazine)

  • Cereblon ligand precursor (e.g., a pomalidomide derivative)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, triethylamine)

  • Deprotection reagents (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

  • Solvents (e.g., DMF, DCM, acetonitrile)

  • Purification media (e.g., silica gel, reverse-phase HPLC column)

Procedure:

  • Synthesis of the Functionalized AR Ligand:

    • Synthesize or procure a suitable AR ligand with a reactive handle (e.g., a carboxylic acid or an amine) for linker attachment. This may involve multi-step organic synthesis.

  • Synthesis of the Functionalized Cereblon Ligand-Linker Intermediate:

    • React a Cereblon ligand precursor (e.g., 4-amino-pomalidomide) with the Boc-protected linker precursor (this compound). This is typically an amide bond formation or a nucleophilic substitution reaction.

    • To a solution of the Cereblon ligand precursor in an anhydrous solvent like DMF, add the Boc-protected linker, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Purify the resulting Boc-protected Cereblon ligand-linker intermediate by flash column chromatography.

  • Deprotection of the Linker:

    • Dissolve the Boc-protected intermediate in a suitable solvent (e.g., DCM).

    • Add a strong acid (e.g., TFA or HCl in dioxane) and stir at room temperature until the Boc group is completely removed (monitored by LC-MS).

    • Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.

  • Final Coupling to the AR Ligand:

    • To a solution of the functionalized AR ligand in an anhydrous solvent (e.g., DMF), add the deprotected Cereblon ligand-linker intermediate, a coupling agent (e.g., HATU), and a base (e.g., DIPEA).

    • Stir the reaction at room temperature until the formation of the final PROTAC is complete (monitored by LC-MS).

  • Purification and Characterization:

    • Purify the crude PROTAC by preparative reverse-phase HPLC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, LC-MS, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: Determination of PROTAC-Induced Protein Degradation (DC₅₀ and Dₘₐₓ) by Western Blotting

This protocol outlines the steps to quantify the degradation of a target protein (e.g., Androgen Receptor) in cultured cells following treatment with a PROTAC.[3]

Materials and Reagents:

  • Prostate cancer cell line expressing the Androgen Receptor (e.g., VCaP, LNCaP)

  • Complete cell culture medium

  • PROTAC of interest (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-AR antibody)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

    • Treat the cells with the different concentrations of the PROTAC or vehicle (DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.

    • Plot the percentage of degradation versus the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation) values.

Quantitative Data Presentation

The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ). The following tables summarize the degradation data for the clinically advanced Androgen Receptor PROTAC, ARV-110, and other representative AR-targeting PROTACs.

Table 1: In Vitro Degradation of Androgen Receptor by ARV-110

Cell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
VCaP~1>90[4]
LNCaP<1>95[5]

Table 2: Comparative Degradation Data for Various AR-Targeting PROTACs

PROTACE3 Ligase RecruitedCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
ARV-110Cereblon (CRBN)VCaP~1>90[4]
ARD-2051Cereblon (CRBN)LNCaP0.6>90[6][7]
ARD-2051Cereblon (CRBN)VCaP0.6>90[6][7]
TD-802Cereblon (CRBN)LNCaP12.593[6]

Conclusion

The design and synthesis of effective PROTACs require careful consideration of the linker component. This compound serves as a versatile building block for the construction of flexible alkylamine linkers. The provided protocols offer a general framework for the synthesis of PROTACs utilizing such linkers and for the quantitative evaluation of their protein degradation activity. The successful development of potent Androgen Receptor-targeting PROTACs like ARV-110 highlights the therapeutic potential of this approach in diseases such as prostate cancer. Further optimization of linker length, composition, and attachment points is crucial for developing next-generation PROTACs with improved efficacy and drug-like properties.

References

Application Notes and Protocols for Amide Coupling Reactions of tert-Butyl 4-(Methylamino)butylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the amide coupling of tert-butyl 4-(methylamino)butylcarbamate with carboxylic acids. This secondary amine is a valuable building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) where it can function as a versatile linker.[1] The following sections detail common coupling conditions, experimental protocols, and visualizations to guide researchers in achieving efficient amide bond formation.

Overview of Amide Coupling Conditions

A variety of coupling reagents can be employed to facilitate the formation of an amide bond between a carboxylic acid and this compound. The choice of reagents and conditions often depends on the specific carboxylic acid substrate, desired scale, and tolerance of the reaction to different reagents. The most common methods involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), or uronium/aminium-based reagents like HATU.

The following table summarizes typical reaction conditions for the amide coupling of this compound.

Coupling ReagentAdditiveBaseSolventTypical Reaction TimeTypical Yield Range
EDCHOBtDIPEA or Et₃NDMF or DCM2 - 24 hours70 - 95%
HATUNoneDIPEA or 2,6-LutidineDMF or ACN1 - 4 hours80 - 98%
DICHOBt or OxymaPureDIPEADMF or DCM2 - 12 hours75 - 90%
PyBOPNoneDIPEADMF1 - 6 hours80 - 95%

Experimental Protocols

The following are detailed protocols for common amide coupling methods with this compound.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol outlines the use of the highly efficient coupling reagent HATU for the amidation of this compound. This method is often faster than EDC/HOBt coupling.[2][3]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or ACN.

  • Add DIPEA or 2,6-lutidine (3.0 eq) to the mixture and stir for 5-10 minutes at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure amide product.

Visualized Experimental Workflow and Chemical Transformation

The following diagrams illustrate the general workflow for an amide coupling reaction and the logical steps of the chemical transformation.

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification reagents Dissolve Carboxylic Acid, Coupling Reagent, and Additive amine_addition Add tert-Butyl 4-(methylamino)butylcarbamate reagents->amine_addition base_addition Add Base (e.g., DIPEA) amine_addition->base_addition stirring Stir at Room Temperature base_addition->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring quench Aqueous Workup monitoring->quench extraction Extraction with Organic Solvent quench->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Isolated Pure Amide purification->product

Caption: General experimental workflow for amide coupling.

G start Carboxylic Acid + This compound activation Activation of Carboxylic Acid (with Coupling Reagent) start->activation Coupling Reagent coupling Nucleophilic Attack by Secondary Amine activation->coupling Amine product Amide Product coupling->product

Caption: Logical steps in the amide bond formation.

References

Application Notes and Protocols: Facile Deprotection of tert-butyl 4-(methylamino)butylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amine functionalities. Its widespread use is attributed to its stability across a range of chemical transformations and its facile cleavage under acidic conditions. This document provides detailed protocols for the efficient removal of the Boc protecting group from tert-butyl 4-(methylamino)butylcarbamate, yielding the corresponding N-methylbutane-1,4-diamine. The protocols described herein utilize common acidic reagents, ensuring broad applicability in various research and development settings.

Introduction

In the multistep synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development, the selective protection and deprotection of reactive functional groups is of paramount importance. The Boc group is a favored choice for protecting primary and secondary amines due to its robustness.[1] The deprotection of Boc-protected amines is typically achieved under acidic conditions, which proceeds through the protonation of the carbamate, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide and the free amine.[2][3] This application note details two reliable and commonly employed methods for the deprotection of this compound: one utilizing Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and another employing Hydrochloric Acid (HCl) in 1,4-Dioxane.

Data Presentation

The selection of a deprotection protocol often depends on factors such as substrate compatibility, desired reaction time, and available resources. The following table summarizes typical quantitative data for the acidic deprotection of Boc-protected amines, providing a basis for comparison.

Reagent/CatalystSolvent(s)Typical ConcentrationTemperatureTypical Reaction TimeYield (%)Purity
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 °C to Room Temp.30 min - 2 h>90High
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temp.1 - 4 h>90High

Note: Yields and purity are dependent on the specific substrate and reaction conditions and may require optimization.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a common and efficient method for Boc deprotection using a solution of TFA in DCM.[4]

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (5-10 equivalents, typically a 20-50% v/v solution in DCM) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine, N-methylbutane-1,4-diamine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol offers an alternative method using a commercially available solution of HCl in 1,4-dioxane.[5][6]

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents). The substrate can be either dissolved or suspended in the acidic solution.

  • Stir the mixture at room temperature for 1 to 4 hours.[7] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product will often precipitate as the dihydrochloride salt.

  • If a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the collected solid under vacuum to obtain N-methylbutane-1,4-diamine dihydrochloride.

  • If the free base is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., aqueous NaOH solution) to the desired pH, followed by extraction with an organic solvent.[6]

Mandatory Visualization

Boc_Deprotection_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation start Start: tert-butyl 4-(methylamino)butylcarbamate dissolve Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) start->dissolve Step 1 add_acid Add Acidic Reagent (TFA or HCl) dissolve->add_acid Step 2 react Stir at RT (Monitor by TLC/LC-MS) add_acid->react Step 3 quench Quench/Neutralize (if necessary) react->quench Step 4 extract Extract with Organic Solvent quench->extract Step 5 dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry Step 6 concentrate Concentrate in vacuo dry->concentrate Step 7 end End: N-methylbutane-1,4-diamine concentrate->end

Caption: Experimental workflow for Boc deprotection.

Reaction_Mechanism reactant Boc-Protected Amine protonation Protonation (by H⁺) reactant->protonation intermediate Protonated Carbamate protonation->intermediate fragmentation Fragmentation intermediate->fragmentation products Free Amine + CO₂ + t-Butyl Cation fragmentation->products isobutylene Isobutylene products->isobutylene -H⁺

Caption: Acid-catalyzed Boc deprotection mechanism.

References

Application Notes and Protocols for the Use of tert-Butyl 4-(Methylamino)butylcarbamate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. N-methylation of amino acid residues, particularly at the lysine side chain, is a key post-translational modification that can significantly enhance the therapeutic properties of peptides. This modification can lead to increased metabolic stability, improved membrane permeability, and conformational rigidity, which can result in enhanced biological activity and oral bioavailability.

tert-Butyl 4-(methylamino)butylcarbamate serves as a valuable precursor for the synthesis of a monomethylated lysine analogue suitable for solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the preparation of the corresponding Fmoc-protected building block and its subsequent incorporation into peptide chains using standard Fmoc-based SPPS methodologies.

Data Presentation

The successful incorporation of N-methylated amino acids can be challenging due to steric hindrance. The following tables provide a summary of expected quantitative data based on optimized protocols.

Table 1: Comparative Coupling Efficiency of Fmoc-N-ε-(Boc,methyl)-L-lysine-OH with Various Coupling Reagents

Coupling ReagentCoupling Time (min)Typical Coupling Yield (%)Notes
HBTU/HOBt60 - 12085 - 95Standard, but may be less effective for sterically hindered couplings.
HATU/HOAt30 - 60> 98Highly recommended for N-methylated amino acids due to high reactivity and low racemization.[1][2][3]
PyAOP30 - 60> 98Particularly effective for coupling N-methylated residues.
COMU20 - 40> 97High efficiency and safer handling profile.
DIC/HOBt120 - 24080 - 90Can be less efficient and may require longer reaction times.

Table 2: Representative Purity Profile of a Crude Heptapeptide Containing N-ε-methyl-lysine

Analytical MethodParameterResult
RP-HPLC (214 nm)Purity85 - 95%
Major Impurity (Deletion Sequence)3 - 8%
Other Minor Impurities< 5%
LC-MSExpected Mass [M+H]⁺Observed
Mass of Deletion Sequence [M+H]⁺Observed

Experimental Protocols

Protocol 1: Synthesis of Nα-Fmoc-Nε-(Boc,methyl)-4-aminobutane (Fmoc-protected building block)

This protocol describes the two-step synthesis of the Fmoc-protected building block from this compound.

Step 1: Fmoc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane or a mixture of acetone and water.

  • Addition of Base: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq), to the solution and stir until dissolved.

  • Fmoc-Cl Addition: Slowly add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.05 eq) in dioxane or acetone to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, add water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield Nα-Fmoc-Nε-(Boc,methyl)-4-aminobutane.

Step 2: Conversion to the Carboxylic Acid for SPPS

The resulting protected diamine can be converted to a carboxylic acid derivative suitable for SPPS through various established methods, such as reaction with a protected amino acid building block where the diamine acts as a lysine analogue sidechain. For direct incorporation, a more complex synthesis to generate an alpha-amino acid structure is required. The most practical approach is to utilize this building block to modify a resin-bound glutamate or aspartate residue.

Protocol 2: Incorporation of Nα-Fmoc-Nε-(Boc,methyl)-lysine-OH into a Peptide Sequence via SPPS

This protocol outlines a standard coupling cycle for the incorporation of the prepared N-methylated lysine analogue into a peptide chain on a solid support using an automated or manual synthesizer.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide resin)

  • Nα-Fmoc-Nε-(Boc,methyl)-lysine-OH

  • Coupling reagent (HATU is recommended)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • DMF (peptide synthesis grade)

  • DCM (dichloromethane)

Procedure (0.1 mmol scale):

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling:

    • Pre-activation: In a separate vial, dissolve Nα-Fmoc-Nε-(Boc,methyl)-lysine-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Allow the solution to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the pre-activated solution to the resin. Agitate the reaction vessel for 30-60 minutes at room temperature. For difficult couplings (e.g., coupling to another N-methylated residue), the reaction time can be extended, or a double coupling can be performed.[1][2]

    • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the bromophenol blue test, as the Kaiser test gives a false negative for secondary amines.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove any excess reagents and byproducts.

  • Repeat: Proceed to the next deprotection and coupling cycle.

Protocol 3: Cleavage and Deprotection of the Final Peptide

This protocol describes the final cleavage of the peptide from the resin and the removal of the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/EDT - 82.5:5:5:5:2.5)

  • Cold diethyl ether

Procedure:

  • Final Fmoc Deprotection: If the N-terminus of the peptide is Fmoc-protected, perform a final deprotection step as described in Protocol 2.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Slowly add the combined filtrate to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.

  • Isolation and Drying:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 4: Analysis of the Crude Peptide

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 30 minutes.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Analysis: The purity of the peptide is determined by integrating the peak area of the desired product and dividing it by the total peak area of all components.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • LC-MS is used to confirm the identity of the synthesized peptide by determining its molecular weight. The crude peptide solution is analyzed using an LC-MS system, and the observed mass is compared to the theoretical mass of the target peptide.

Mandatory Visualizations

SPPS_Workflow cluster_0 Building Block Synthesis cluster_1 Solid-Phase Peptide Synthesis Cycle cluster_2 Final Steps Start This compound Fmoc_Protection Fmoc Protection Start->Fmoc_Protection Building_Block Nα-Fmoc-Nε-(Boc,methyl)-lysine-OH Fmoc_Protection->Building_Block Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling (Fmoc-AA-OH, HATU, DIPEA) Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Wash->Resin n cycles Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS & HPLC Analysis Purification->Analysis Final_Peptide Pure N-Methylated Peptide Analysis->Final_Peptide Signaling_Pathway_Example Histone Histone H3 KMT Lysine Methyltransferase (KMT) Histone->KMT Methylation Methylated_Histone Monomethylated Histone H3 (H3KxMe1) KMT->Methylated_Histone Effector Effector Protein (e.g., Chromodomain) Methylated_Histone->Effector Binding Transcription Transcriptional Regulation Effector->Transcription

References

Application Notes and Protocols for the Reaction of tert-butyl 4-(methylamino)butylcarbamate with E3 Ligase Ligands in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's intrinsic ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two active moieties.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5] This catalytic mechanism allows for the substoichiometric degradation of target proteins, offering potential advantages in potency and duration of effect over traditional inhibitors.

The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and physicochemical properties. The length, rigidity, and composition of the linker are key determinants of the stability and geometry of the ternary complex. Among the diverse array of linkers utilized in PROTAC design, alkyl and polyethylene glycol (PEG) chains are common motifs. tert-butyl 4-(methylamino)butylcarbamate is a versatile bifunctional linker building block. It features a secondary methylamine for conjugation and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protecting group strategy allows for a controlled, stepwise synthesis of the final PROTAC molecule.

These application notes provide detailed protocols for the incorporation of this compound into PROTACs that recruit common E3 ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

Signaling Pathway and Experimental Workflow

The rational design and synthesis of a PROTAC involves a modular and sequential process. The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow for the synthesis and evaluation of a PROTAC.

PROTAC_Signaling_Pathway cluster_Cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Recruitment Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Boc_Deprotection Boc-Deprotection of This compound Amide_Coupling1 Amide Coupling with E3 Ligase Ligand-COOH Boc_Deprotection->Amide_Coupling1 Intermediate_Purification Purification of E3-Linker-NHMe Intermediate Amide_Coupling1->Intermediate_Purification Amide_Coupling2 Amide Coupling with POI Ligand-COOH Intermediate_Purification->Amide_Coupling2 Final_Purification Final PROTAC Purification (HPLC) Amide_Coupling2->Final_Purification Characterization Characterization (LC-MS, NMR) Final_Purification->Characterization Binding_Assay Target Binding Assay (e.g., SPR, ITC) Characterization->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET) Binding_Assay->Ternary_Complex_Assay Western_Blot Western Blot for Target Degradation Ternary_Complex_Assay->Western_Blot Dose_Response Dose-Response Analysis (DC50 & Dmax) Western_Blot->Dose_Response

General experimental workflow for PROTAC synthesis and evaluation.

Data Presentation

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and the maximal level of degradation (Dₘₐₓ). Lower DC₅₀ values indicate higher potency, while higher Dₘₐₓ values suggest greater efficacy. The following tables provide representative data for PROTACs with linkers of varying lengths and compositions, illustrating the importance of linker optimization. While specific data for PROTACs synthesized with this compound is not provided, these tables serve as a reference for expected performance metrics.

Table 1: Representative Degradation Data for a Series of BET Family Protein Degraders

PROTAC IDE3 Ligase LigandLinker CompositionTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-APomalidomidePEG3BRD4HeLa50>90
PROTAC-BPomalidomideAlkyl C4BRD4HeLa25>95
PROTAC-CPomalidomideAlkyl C8BRD4HeLa10>98
PROTAC-DVHL LigandPEG4BRD4HeLa30>90

Data is illustrative and compiled from general knowledge in the field of PROTAC development.

Table 2: Key Parameters for PROTAC Synthesis Steps

Reaction StepReagentsSolventTypical YieldPurity (Post-Purification)
Boc DeprotectionTFA, DCMDCM>95% (crude)Used directly
Amide CouplingHATU, DIPEADMF60-80%>95% (HPLC)
Final Purification--->98% (HPLC)

Yields are representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a PROTAC using this compound and a generic carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH or a VHL ligand derivative).

Protocol 1: Boc-Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free primary amine, which is then used in the subsequent coupling reaction.

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask and standard glassware

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add TFA (10 eq) dropwise to the stirred solution.

    • Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporation with toluene (3x) can help remove residual TFA. The resulting TFA salt of N-methylbutane-1,4-diamine is often used directly in the next step without further purification.

    • (Optional) For isolation of the free diamine, dissolve the crude TFA salt in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Amide Coupling of N-methylbutane-1,4-diamine with a Carboxylated E3 Ligase Ligand

This protocol details the amide bond formation between the deprotected linker and a carboxylic acid-functionalized E3 ligase ligand.

  • Materials:

    • Crude TFA salt of N-methylbutane-1,4-diamine (from Protocol 1, ~1.2 eq)

    • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH) (1.0 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Saturated aqueous lithium chloride (LiCl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography or preparative HPLC system

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF (0.1 M).

    • Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq) to the solution. The additional base is required to neutralize the TFA salt of the diamine.

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Add a solution of the crude TFA salt of N-methylbutane-1,4-diamine (~1.2 eq) in a minimal amount of anhydrous DMF to the activated E3 ligase ligand solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative reverse-phase HPLC to yield the desired E3 ligase ligand-linker conjugate.

    • Characterize the purified product by LC-MS and NMR spectroscopy to confirm its identity and purity.

Protocol 3: Western Blotting for Target Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment to determine DC₅₀ and Dₘₐₓ values.

  • Materials:

    • Cell line expressing the target protein

    • Synthesized PROTAC

    • Cell culture medium and supplements

    • Multi-well cell culture plates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody specific to the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system (e.g., ChemiDoc)

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

    • Cell Lysis and Protein Quantification: Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer. Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE and Western Blotting: Normalize the protein concentration for all samples, add loading buffer, and denature. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4 °C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis: Wash the membrane again with TBST. Add ECL substrate and acquire the chemiluminescent signal using an imaging system.

    • Data Quantification: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control. Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

References

Application Notes and Protocols for the Analytical Characterization of tert-Butyl 4-(methylamino)butylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 4-(methylamino)butylcarbamate is a bifunctional molecule commonly utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given its critical role in the development of novel therapeutics, ensuring the identity, purity, and stability of this reagent is paramount. These application notes provide a comprehensive overview of the analytical methods for the characterization of this compound, including detailed experimental protocols and data interpretation guidelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₀H₂₂N₂O₂
Molecular Weight202.30 g/mol
IUPAC Nametert-butyl N-[4-(methylamino)butyl]carbamate
CAS Number874831-66-0
AppearanceLiquid
Monoisotopic Mass202.168127949 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous identification and structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the presence of all key functional groups.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the expected chemical shifts for the protons and carbons in this compound. These values are based on the analysis of similar structures and chemical shift prediction tools.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃~1.45s9H
-NH-CH₂-~3.10t2H
-CH₂-CH₂-NH-~1.50m2H
-CH₂-CH₂-N(CH₃)-~1.45m2H
-N(CH₃)-~2.45s3H
-NH- (carbamate)~4.80br s1H
-NH- (amine)~1.30br s1H

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

AssignmentChemical Shift (δ, ppm)
-C (CH₃)₃~79.0
-C(C H₃)₃~28.4
-C =O~156.0
-NH-C H₂-~40.5
-CH₂-C H₂-CH₂-~29.5
-CH₂-C H₂-N(CH₃)-~27.5
-C H₂-N(CH₃)-~50.0
-N(C H₃)-~36.5
Experimental Protocol: NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • NMR Spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • This compound sample

  • Pipettes and vials

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Instrumentation Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H spectrum using a standard single-pulse experiment.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters:

      • Pulse angle: 30°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

    • Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock & Shim instrument->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum lock_shim->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process calibrate Calibrate Spectra process->calibrate integrate Integrate 1H Spectrum calibrate->integrate analyze Structure Confirmation integrate->analyze

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the target compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

Expected Mass Spectrometry Data

Table 3: Predicted m/z Values for Common Adducts

AdductCalculated m/z
[M+H]⁺203.1754
[M+Na]⁺225.1573
[M+K]⁺241.1313

Note: The monoisotopic mass of C₁₀H₂₂N₂O₂ is 202.1681 Da.

Experimental Protocol: LC-MS Analysis

Objective: To determine the molecular weight and confirm the elemental composition.

Materials:

  • LC-MS system (e.g., HPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

  • C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of tert-Butyl 4-(methylamino)butylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of tert-butyl 4-(methylamino)butylcarbamate purity. The compound, a key intermediate in pharmaceutical synthesis, lacks a significant UV chromophore, presenting a challenge for traditional HPLC detection methods. This protocol outlines a reversed-phase HPLC (RP-HPLC) method coupled with Charged Aerosol Detection (CAD), which provides a sensitive and universal detection approach suitable for this non-chromophoric analyte. The method is demonstrated to be stability-indicating through forced degradation studies, ensuring its applicability for routine quality control and stability testing.

Introduction

This compound is a bifunctional molecule containing a Boc-protected primary amine and a secondary amine. Its purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Due to the absence of a strong UV-absorbing moiety, conventional HPLC with UV detection suffers from low sensitivity. Charged Aerosol Detection (CAD) offers a viable alternative, as its response is independent of the analyte's optical properties and is proportional to the mass of the non-volatile analyte.[1][2][3] This application note provides a detailed protocol for the purity analysis of this compound using HPLC-CAD, including a comprehensive examination of potential impurities and degradation products.

Experimental Workflow

The experimental workflow for the HPLC analysis of this compound is depicted below. The process begins with sample and standard preparation, followed by chromatographic separation and detection, and concludes with data analysis and purity calculation.

HPLC Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing (this compound) Dissolution Dissolution in Diluent (50:50 Acetonitrile:Water) Sample->Dissolution Standard Reference Standard Weighing Standard->Dissolution Filtration Filtration (0.45 µm Syringe Filter) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Column C18 Reversed-Phase Column HPLC->Column Detector Charged Aerosol Detector (CAD) Column->Detector Integration Peak Integration Detector->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound: Reference Standard (≥99.5% purity) and analytical samples.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized water, 18.2 MΩ·cm resistivity or HPLC grade.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • Hydrochloric Acid (HCl): ACS grade.

  • Sodium Hydroxide (NaOH): ACS grade.

  • Hydrogen Peroxide (H₂O₂): 30% solution, ACS grade.

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

  • Detector: Thermo Scientific Corona Veo Charged Aerosol Detector or equivalent.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Mobile Phase A: 0.1% (v/v) TFA in Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
20.050
25.095
30.095
30.15
35.05
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Evaporation Temperature: 35 °C.

    • Nebulizer Gas (Nitrogen): 60 psi.

    • Data Collection Rate: 5 Hz.

Sample and Standard Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm chemically compatible syringe filter.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound sample. The stressed samples were diluted to a final concentration of 1.0 mg/mL before analysis.

  • Acid Hydrolysis: The sample was dissolved in 0.1 M HCl and heated at 60 °C for 24 hours. The solution was then neutralized with 0.1 M NaOH.

  • Base Hydrolysis: The sample was dissolved in 0.1 M NaOH and heated at 60 °C for 24 hours. The solution was then neutralized with 0.1 M HCl.

  • Oxidative Degradation: The sample was dissolved in 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: A solid sample was heated in an oven at 105 °C for 48 hours and then dissolved in the diluent.

  • Photolytic Degradation: A solution of the sample in the diluent was exposed to UV light (254 nm) for 24 hours.

Signaling Pathway and Degradation Logic

The following diagram illustrates the potential degradation pathways of this compound under stress conditions. The primary points of lability are the Boc-protecting group and potential oxidation of the amine functionalities.

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Analyte This compound DP1 1-Methyl-1,4-butanediamine (Boc Deprotection) Analyte->DP1 Hydrolysis/Thermolysis DP2 Oxidized Impurities Analyte->DP2 Oxidation DP3 Other Related Substances Analyte->DP3 Other Pathways Acid Acidic (e.g., HCl) Acid->DP1 Base Basic (e.g., NaOH) Base->DP1 Oxidation Oxidative (e.g., H₂O₂) Oxidation->DP2 Thermal Thermal Thermal->DP1

Caption: Potential degradation pathways of this compound.

Data Presentation

The results of the purity analysis and forced degradation studies are summarized in the tables below.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaResult
Tailing Factor (Main Peak)≤ 2.01.2
Theoretical Plates (Main Peak)≥ 20008500
%RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Purity Analysis of a Representative Batch

Sample IDRetention Time (min)Peak Area% Area
Impurity 18.5215,2340.08
Main Peak12.7518,987,45699.81
Impurity 215.3321,0980.11
Total 100.00

Table 3: Summary of Forced Degradation Studies

Stress Condition% DegradationPurity of Main PeakMass Balance (%)Comments
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)15.284.699.8Major degradation product observed at ~5.2 min (de-Boc).
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)5.894.199.9Minor degradation observed.
Oxidative (3% H₂O₂, RT, 24h)8.391.599.8Several minor polar degradation products observed.
Thermal (105°C, 48h)12.787.199.8Similar degradation profile to acid hydrolysis.
Photolytic (UV 254nm, 24h)<1.099.2100.2Compound is stable to light.

Discussion

The developed HPLC method with Charged Aerosol Detection provides excellent resolution and sensitivity for the purity determination of this compound. The use of a C18 column with a water/acetonitrile gradient containing TFA ensures good peak shape for the basic analyte and its related impurities.[4][5]

The forced degradation studies demonstrate the stability-indicating nature of the method. Significant degradation was observed under acidic, basic, oxidative, and thermal stress conditions, with the primary degradation product being the de-Boc derivative, as anticipated.[6] The method was able to separate the main peak from all degradation products, and good mass balance was achieved in all stress conditions, indicating that all major degradation products were detected.

The use of CAD is particularly advantageous for this analysis due to the lack of a strong UV chromophore in the analyte. CAD provides a consistent response for non-volatile compounds, allowing for accurate quantitation of impurities without the need for individual reference standards for each impurity, assuming similar response factors.[1][2][7]

Conclusion

A sensitive, specific, and stability-indicating HPLC method using Charged Aerosol Detection has been developed and validated for the purity analysis of this compound. This method is suitable for routine quality control and stability testing in a pharmaceutical development setting. The detailed protocol and data presented herein provide a comprehensive guide for researchers and scientists involved in the analysis of this and similar carbamate compounds.

References

Application Notes and Protocols for NMR Spectroscopy of tert-butyl 4-(methylamino)butylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of tert-butyl 4-(methylamino)butylcarbamate, a key intermediate in various synthetic applications. The following sections detail the expected NMR spectral data, a comprehensive experimental protocol for acquiring high-quality spectra, and visualizations to aid in understanding the molecular structure and experimental workflow.

Introduction

This compound, also known as N-Boc-N'-methyl-1,4-butanediamine, is a bifunctional molecule containing a Boc-protected primary amine and a secondary methylamine. This structure makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document provides the necessary information for researchers to confidently identify and characterize this compound using ¹H and ¹³C NMR.

NMR Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. The data is typically acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.10t2H-CH₂-NHBoc
~2.56t2H-CH₂-NHCH₃
~2.44s3H-NH-CH₃
~1.52m4H-CH₂-CH₂-CH₂-CH₂-
1.44s9H-C(CH₃)₃
~1.3 (broad)s2H-NHBoc, -NHCH₃

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ) (ppm)Assignment
~156.0C=O (carbamate)
~79.0-C(CH₃)₃
~51.0-CH₂-NHCH₃
~40.5-CH₂-NHBoc
~36.5-NH-CH₃
~29.5-CH₂-CH₂- (β to NHBoc)
~28.4-C(CH₃)₃
~27.5-CH₂-CH₂- (α to NHBoc)

Note: The exact chemical shifts may vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocols

This section provides a detailed methodology for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for optimal resolution.

¹H NMR Spectroscopy Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A spectral width of approximately 12-16 ppm is typically sufficient.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: A proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A spectral width of approximately 200-220 ppm is standard.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Peak Picking and Integration: Identify and list all peaks. For the ¹H spectrum, integrate all signals to determine the relative number of protons.

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for the NMR analysis of this compound.

molecular_structure cluster_boc tert-Butoxycarbonyl (Boc) Group cluster_tertbutyl tert-Butyl cluster_chain Butyl Chain C_quat C O_boc O C_quat->O_boc CH3_1 CH₃ C_quat->CH3_1 CH3_2 CH₃ C_quat->CH3_2 CH3_3 CH₃ C_quat->CH3_3 O_co O C_co C=O O_boc->C_co NH_boc NH C_co->NH_boc CH2_a CH₂ (α) NH_boc->CH2_a CH2_b CH₂ (β) CH2_a->CH2_b CH2_c CH₂ (γ) CH2_b->CH2_c CH2_d CH₂ (δ) CH2_c->CH2_d NH_me NH CH2_d->NH_me CH3_me CH₃ NH_me->CH3_me

Caption: Molecular structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in CDCl₃ with TMS weigh->dissolve 10-20 mg transfer Transfer to NMR Tube dissolve->transfer ~0.6 mL h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference peak_pick Peak Picking & Integration reference->peak_pick assign Spectral Assignment peak_pick->assign report Final Report assign->report

Caption: Experimental workflow for NMR analysis.

Application Notes and Protocols: Step-by-Step Synthesis of a PROTAC with a Butylamine Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The linker is a critical component that influences the efficacy of the PROTAC by modulating the formation and stability of the ternary complex between the POI and the E3 ligase.[3] Among the various types of linkers, aliphatic chains like butylamine offer a degree of flexibility that can be advantageous for optimizing ternary complex formation.[]

This document provides a detailed, step-by-step protocol for the synthesis of a PROTAC featuring a butylamine linker. The synthesis will be exemplified by the coupling of a BRD4-targeting ligand (a derivative of JQ1) and a Cereblon (CRBN) E3 ligase ligand (a derivative of pomalidomide) via a butylamine linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[5] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: Synthesis of a BRD4-Targeting PROTAC with a Butylamine Linker

The overall synthetic strategy involves a convergent approach where the BRD4 ligand and the CRBN ligand are synthesized with appropriate functional groups to be coupled with a bifunctional butylamine linker. In this protocol, we will utilize N-Boc-1,4-diaminobutane as the linker source. The synthesis will proceed in three main stages:

  • Stage 1: Synthesis of a carboxylic acid-functionalized BRD4 ligand (JQ1-acid).

  • Stage 2: Coupling of JQ1-acid with one of the amino groups of N-Boc-1,4-diaminobutane.

  • Stage 3: Boc deprotection of the linker, followed by coupling with a pomalidomide derivative to yield the final PROTAC.

Synthesis_Workflow Start1 JQ1 Derivative Step1 Functionalization of JQ1 (JQ1-COOH) Start1->Step1 Start2 N-Boc-1,4-diaminobutane Step2 Amide Coupling Start2->Step2 Start3 Pomalidomide Derivative Step4 Final Amide Coupling Start3->Step4 Step1->Step2 Step3 Boc Deprotection Step2->Step3 Step3->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC Purification Purification & Characterization Final_PROTAC->Purification

Caption: General workflow for the synthesis of the PROTAC.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and activity of PROTACs with aliphatic amine linkers. Actual values will vary depending on the specific ligands, reaction conditions, and purification methods.

ParameterStage 2: JQ1-Linker SynthesisStage 3: Final PROTAC SynthesisFinal PROTAC Characterization
Reaction Yield > 85%> 70%-
Purity (by HPLC) > 95%> 95%> 98%
DC₅₀ (BRD4 Degradation) --10-100 nM
Dₘₐₓ (BRD4 Degradation) --> 90%

Experimental Protocols

Materials and Reagents:

  • (+)-JQ1

  • tert-Butyl (4-aminobutyl)carbamate (N-Boc-1,4-diaminobutane)

  • Pomalidomide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • LC-MS system

  • NMR spectrometer

  • Preparative HPLC system

Protocol 1: Synthesis of JQ1-Carboxylic Acid (JQ1-acid)

This protocol outlines the hydrolysis of the ester group of (+)-JQ1 to the corresponding carboxylic acid.

  • Dissolve (+)-JQ1 (1.0 eq) in a mixture of THF and water (2:1).

  • Add lithium hydroxide (LiOH) (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield JQ1-acid.

Protocol 2: Synthesis of JQ1-Butylamine-Boc Intermediate

This protocol details the amide coupling of JQ1-acid with N-Boc-1,4-diaminobutane.

  • Dissolve JQ1-acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of N-Boc-1,4-diaminobutane (1.5 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the JQ1-butylamine-Boc intermediate.

Protocol 3: Boc Deprotection of the JQ1-Linker Intermediate

This protocol describes the removal of the Boc protecting group to reveal the terminal amine.

  • Dissolve the JQ1-butylamine-Boc intermediate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting TFA salt is often used in the next step without further purification.

Protocol 4: Synthesis of the Final PROTAC

This protocol outlines the final amide coupling of the deprotected JQ1-linker intermediate with a pomalidomide derivative (e.g., pomalidomide with a carboxylic acid handle).

  • Dissolve the pomalidomide-acid derivative (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Add a solution of the JQ1-butylamine-TFA salt (1.2 eq) and additional DIPEA (2.0 eq) in anhydrous DMF to the activated pomalidomide mixture.

  • Stir the reaction at room temperature for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

  • Work-up the reaction as described in Protocol 2, step 5.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product with high purity.

  • Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity and purity.

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols provided are intended as a general guide and may require optimization for specific substrates and laboratory conditions.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc Deprotection of tert-butyl 4-(methylamino)butylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the Boc deprotection of tert-butyl 4-(methylamino)butylcarbamate. Through a series of frequently asked questions and detailed experimental protocols, this resource aims to address common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is incomplete. What are the common causes?

Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The most frequent issue is that the acidic conditions are not potent enough to efficiently cleave the Boc group. This can be due to low acid concentration, degradation of the acid (e.g., trifluoroacetic acid (TFA) absorbing water), or the inherent stability of the protected amine.[1][2]

  • Inadequate Reagent Equivalents: The amount of acid may be insufficient to drive the reaction to completion, particularly if the substrate contains other basic functional groups that can consume the acid.[1][3]

  • Poor Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can diminish its effective acidity, thereby slowing down the deprotection process.[1]

  • Substrate Solubility: Poor solubility of the starting material in the chosen reaction solvent can result in a heterogeneous mixture and an incomplete reaction.[1][3]

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low for the specific substrate.[2]

Q2: How can I monitor the progress of my Boc deprotection reaction?

Several analytical techniques can be employed to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method to visualize the consumption of the starting material and the emergence of the more polar product (the free amine or its salt).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can be used to track the disappearance of the characteristic Boc proton signal, which is a singlet peak around 1.4 ppm.[3]

Q3: I am observing unexpected side products. What could they be and how can I prevent them?

A common side reaction during acidic Boc deprotection is tert-butylation .[1] The reactive tert-butyl cation (tBu⁺) generated during the cleavage can alkylate nucleophilic sites on your molecule.[3][4] For this compound, this could potentially lead to alkylation at the methylamino nitrogen.

To mitigate this, the addition of "scavengers" to the reaction mixture is recommended. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.[3]

Q4: Are there milder alternatives to strong acids like TFA or HCl for Boc deprotection?

Yes, if your molecule contains other acid-sensitive functional groups, milder deprotection conditions may be necessary.[2] Some alternatives include:

  • Aqueous Phosphoric Acid: This offers a greener and milder alternative to TFA.[5][6]

  • Oxalyl Chloride in Methanol: This method can be effective for certain substrates at room temperature.[1][7]

  • Montmorillonite K10 Clay: This solid acid catalyst can be used under mildly acidic conditions.[8]

Summary of Deprotection Conditions

The following table summarizes common conditions for the Boc deprotection of amines, which can be adapted for this compound.

Reagent/CatalystSolvent(s)Typical ConcentrationTemperatureTypical Reaction TimeRemarks
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)10-50% (v/v) or neat0 °C to Room Temp.30 min - 4 hHighly effective and common. TFA is volatile and corrosive; handle with care.[5][9]
Hydrochloric Acid (HCl)1,4-Dioxane, Methanol, Ethyl Acetate4 M solutionRoom Temp.30 min - 12 hThe product is isolated as the hydrochloride salt, which often precipitates. Anhydrous conditions are preferred.[5][10]
Phosphoric Acid (H₃PO₄)Tetrahydrofuran (THF), WaterAqueous solutionRoom Temp.1 - 6 hA greener and milder alternative to TFA.[5][6]
Sulfuric Acid (H₂SO₄)t-Butyl acetate, DioxaneCatalytic to stoichiometricRoom Temp.VariesEffective, but care must be taken with the corrosive nature of the reagent.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. The typical concentration of the substrate is in the range of 0.1-0.5 M.[9]

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution. The amount of TFA can range from 20% to 50% (v/v) relative to the DCM.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.[9]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with saturated aqueous NaHCO₃ solution to neutralize excess TFA, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[9]

  • Purification: The crude product can be further purified by column chromatography, crystallization, or distillation as required.[9]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane solution

  • Diethyl ether

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, add the this compound.

  • Acid Addition: Add the 4 M solution of HCl in 1,4-dioxane. The substrate can be either dissolved or suspended in the acidic solution.[5]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 12 hours. Monitor by TLC.

  • Isolation: The deprotected product will often precipitate as the hydrochloride salt. If so, dilute the reaction mixture with diethyl ether to further precipitate the product and collect the solid by filtration. Wash the solid with diethyl ether.

  • Neutralization (Optional): If the free base is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaOH solution) to the desired pH, followed by extraction with an organic solvent.[5]

Visualizations

Troubleshooting_Workflow start Incomplete Boc Deprotection Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature, Solvent) start->check_conditions check_reagents->check_conditions Reagents OK? Yes increase_acid Increase Acid Concentration or Equivalents check_reagents->increase_acid Reagents OK? No change_acid Switch to a Stronger Acid (e.g., HCl if TFA failed) check_conditions->change_acid Conditions Optimal but Reaction Incomplete? Yes prolong_time Prolong Reaction Time check_conditions->prolong_time Conditions Suboptimal? Yes increase_temp Increase Reaction Temperature (with caution) check_conditions->increase_temp Conditions Suboptimal? Yes improve_solubility Improve Substrate Solubility (e.g., change solvent) check_conditions->improve_solubility Conditions Suboptimal? Yes success Successful Deprotection increase_acid->success change_acid->success prolong_time->success increase_temp->success improve_solubility->success Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Boc Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ (from Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine (as salt) Carbamic_Acid->Free_Amine - CO₂ CO2 Carbon Dioxide Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺

References

Technical Support Center: Amide Coupling with tert-Butyl 4-(methylamino)butylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl 4-(methylamino)butylcarbamate in amide coupling reactions.

Troubleshooting Guide

Researchers may encounter several issues during the amide coupling process. This guide provides systematic approaches to identify and resolve these common problems.

Problem Potential Cause Troubleshooting Solution
Low or No Product Yield Ineffective Amine Acylation Verify Reagent Quality: Use fresh, high-purity coupling reagents and anhydrous solvents. • Optimize Coupling Reagent: For sterically hindered carboxylic acids or amines, consider using a more potent coupling reagent such as HATU or HCTU. • Check pH: Ensure the reaction pH is optimal for amide bond formation (typically slightly basic). Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acids formed during the reaction.
Incomplete Reaction Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials. • Increase Reaction Time/Temperature: Some couplings may require longer reaction times or gentle heating, but be cautious of potential side reactions.
Product Loss During Workup Optimize Extraction: Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. • Alternative Purification: For water-soluble products, consider alternative methods like reverse-phase chromatography.
Presence of Multiple Spots on TLC / Impurities in Product Formation of N-Acylurea Use an Additive: When using carbodiimide coupling reagents like EDC or DCC, add HOBt or OxymaPure to suppress the formation of the N-acylurea byproduct.[1] • Purification: The N-acylurea byproduct can often be removed by column chromatography.
Diacylation Control Stoichiometry: Use a controlled amount of the acylating agent (typically 1.0-1.2 equivalents). • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.
Unreacted Starting Material Optimize Reaction Conditions: Refer to "Low or No Product Yield" section. • Purification: Unreacted starting materials can typically be separated by flash column chromatography.
Side Reactions from Boc Deprotection Use Scavengers: During subsequent Boc deprotection steps, use scavengers like triisopropylsilane (TIS) or anisole to prevent tert-butylation of nucleophilic sites on your molecule.[2]
Inconsistent Results Variable Reagent Quality Standardize Reagents: Use reagents from a consistent, high-quality source. • Proper Storage: Store hygroscopic reagents (e.g., coupling agents, anhydrous solvents) under inert atmosphere and in a desiccator.
Atmospheric Moisture Anhydrous Conditions: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent hydrolysis of activated species.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in an amide coupling reaction?

A1: The most common side reactions include:

  • N-Acylurea Formation: This occurs when using carbodiimide coupling reagents (e.g., EDC, DCC). The O-acylisourea intermediate can rearrange to a stable N-acylurea, consuming the activated carboxylic acid.[1]

  • Epimerization/Racemization: If the carboxylic acid has a stereocenter at the α-position, there is a risk of losing stereochemical integrity during activation. The use of additives like HOBt or OxymaPure can help minimize this.[1]

  • Guanidinylation: When using uronium or aminium-based coupling reagents (e.g., HBTU, HATU), the free amine can react with the coupling reagent to form a guanidinium byproduct.

  • Diacylation: Although the Boc-protected amine is significantly less nucleophilic, over-acylation can occur under harsh conditions or with highly reactive acylating agents, leading to the acylation of both the secondary methylamino group and the nitrogen of the carbamate.

Q2: How can I selectively acylate the secondary methylamino group over the Boc-protected primary amine?

A2: The Boc-protecting group significantly reduces the nucleophilicity of the primary amine, making the secondary methylamino group the primary site of reaction under standard amide coupling conditions. To ensure high selectivity:

  • Use stoichiometric amounts of the carboxylic acid and coupling reagent (typically 1.0 to 1.2 equivalents).

  • Maintain a neutral to slightly basic pH using a non-nucleophilic base like DIPEA.

  • Perform the reaction at controlled temperatures (e.g., 0 °C to room temperature).

Q3: Is there a risk of intramolecular cyclization after the amide coupling?

A3: Yes, depending on the nature of the coupled carboxylic acid, the newly formed amide product could potentially undergo intramolecular cyclization. For example, if the coupled moiety contains an electrophilic center that can be attacked by the Boc-protected amine or the newly formed amide nitrogen, cyclization may occur, particularly at elevated temperatures or under acidic/basic conditions. Careful monitoring of the reaction and purification steps is recommended.

Q4: What are the best practices for the Boc deprotection step following a successful amide coupling?

A4: The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). To avoid side reactions during this step:

  • Use Scavengers: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule.[2] Including a scavenger such as triisopropylsilane (TIS) or anisole in the deprotection cocktail is highly recommended to trap this cation.[2]

  • Control Temperature and Time: Perform the deprotection at room temperature or below and monitor the reaction to avoid prolonged exposure to strong acid, which could lead to degradation of other functional groups.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction pathway and potential side reactions during the amide coupling process.

G cluster_main Main Reaction Pathway Carboxylic_Acid R-COOH Activated_Acid Activated Carboxylic Acid (e.g., O-Acylisourea) Carboxylic_Acid->Activated_Acid Coupling Reagent (e.g., EDC) Amine This compound Product Desired Amide Product Amine->Product Activated_Acid->Product Amine

Caption: Desired amide coupling reaction pathway.

G cluster_side Potential Side Reactions Activated_Acid Activated Carboxylic Acid NAcylurea N-Acylurea Byproduct Activated_Acid->NAcylurea Rearrangement Diacylated_Product Diacylated Product Activated_Acid->Diacylated_Product Excess Acylating Agent Racemized_Product Racemized Product Activated_Acid->Racemized_Product Epimerization

Caption: Common side reactions in amide coupling.

Quantitative Data Summary

The following table summarizes typical reaction parameters for amide coupling reactions with structurally similar mono-Boc-protected diamines. Note that optimal conditions will be substrate-specific.

ParameterEDC/HOBtHATU/DIPEA
Equivalents of Carboxylic Acid 1.01.0
Equivalents of Amine 1.0 - 1.21.0 - 1.2
Equivalents of Coupling Reagent 1.1 - 1.51.1 - 1.5
Equivalents of Additive/Base 1.1 - 1.5 (HOBt)2.0 - 3.0 (DIPEA)
Solvent DMF, DCMDMF, DCM
Temperature 0 °C to RT0 °C to RT
Typical Reaction Time 12 - 24 hours1 - 4 hours
Typical Yield 70-90%>90%

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of a carboxylic acid to this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • Carboxylic Acid

  • This compound

  • EDC·HCl

  • HOBt

  • DIPEA

  • Anhydrous DMF or DCM

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.

  • Add this compound (1.1 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) to the stirred solution.

  • Slowly add DIPEA (2.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group after a successful amide coupling.

Materials:

  • Boc-protected amide product

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS, scavenger)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected amide in DCM.

  • Add TIS (1-5% v/v) to the solution.

  • Cool the mixture to 0 °C and slowly add TFA (20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

  • Dissolve the residue in an organic solvent and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. Further purification may be necessary.

References

Technical Support Center: Synthesis of tert-butyl 4-(methylamino)butylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4-(methylamino)butylcarbamate.

Troubleshooting Guide: Common Impurities and Solutions

The synthesis of this compound, typically via the mono-Boc protection of N-methyl-1,4-butanediamine, can be accompanied by the formation of several impurities. Understanding the origin of these impurities is key to minimizing their formation and simplifying purification.

Impurity ID Impurity Name Source of Impurity Recommended Solution
IMP-01Di-Boc protected N-methyl-1,4-butanediamineOver-reaction with di-tert-butyl dicarbonate (Boc₂O). The initially formed product reacts further.- Use a stoichiometric amount of Boc₂O (1.0-1.1 equivalents).- Add the Boc₂O solution slowly to the reaction mixture.- Perform the reaction at a lower temperature (e.g., 0 °C).
IMP-02Unreacted N-methyl-1,4-butanediamineIncomplete reaction.- Ensure the use of a slight excess of Boc₂O (1.05-1.1 equivalents).- Increase the reaction time and monitor by TLC or LC-MS.- Use a suitable base (e.g., triethylamine) to drive the reaction to completion.
IMP-03tert-butyl methyl(4-aminobutyl)carbamateProtection of the secondary amine instead of the primary amine.- This is generally a minor impurity as the primary amine is more reactive.- Maintain a low reaction temperature to favor kinetic control.
IMP-04Di-tert-butyl carbonate and tert-butanolHydrolysis or decomposition of excess Boc₂O.- These are typically removed during aqueous workup and solvent evaporation.
IMP-05Solvent and Reagent ResiduesIncomplete removal during workup and purification.- Ensure thorough drying of the final product under high vacuum.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of the di-Boc protected impurity (IMP-01) in my reaction. How can I avoid this?

A1: The formation of the di-Boc protected product is a common side reaction.[1] To promote selective mono-Boc protection, you can:

  • Control Stoichiometry: Carefully limit the amount of di-tert-butyl dicarbonate (Boc₂O) to 1.0-1.1 equivalents relative to the N-methyl-1,4-butanediamine.

  • Slow Addition: Add the Boc₂O solution dropwise to the reaction mixture. This maintains a low concentration of the protecting agent, favoring reaction with the more nucleophilic primary amine of the starting material over the less nucleophilic secondary amine of the product.[1]

  • Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C) to enhance selectivity.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., dichloromethane/methanol with a small amount of triethylamine) and visualize with a ninhydrin stain. The starting diamine will show a distinct spot, which will diminish as the product spot appears at a higher Rf value.

Q3: What is the best method for purifying the crude product?

A3: Flash column chromatography on silica gel is the most common and effective method for purifying this compound from the common impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help to prevent streaking of the amine-containing compounds on the silica gel.

Q4: My starting material, N-methyl-1,4-butanediamine, is not fully consumed. What should I do?

A4: Incomplete conversion can be addressed by:

  • Ensuring that at least one equivalent of Boc₂O has been added.

  • Increasing the reaction time.

  • Adding a non-nucleophilic base, such as triethylamine, to scavenge the acid byproduct and drive the reaction forward.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the mono-Boc protection of N-methyl-1,4-butanediamine.

Materials:

  • N-methyl-1,4-butanediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-methyl-1,4-butanediamine (1.0 eq) in DCM or THF (to a concentration of approximately 0.1-0.5 M).

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of the same solvent and add it dropwise to the stirred amine solution over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

G Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Impurity Analysis cluster_2 Solution Implementation cluster_3 Outcome start Reaction Complete, Analyze Crude Product (TLC, LC-MS, NMR) problem Purity Issue Detected? start->problem impurity_id Identify Major Impurity problem->impurity_id Yes end Pure Product Obtained problem->end No di_boc Di-Boc Product (IMP-01) impurity_id->di_boc sm_remaining Starting Material (IMP-02) impurity_id->sm_remaining other_impurities Other Impurities impurity_id->other_impurities solution_di_boc Adjust Stoichiometry Slow Addition of Boc₂O Lower Reaction Temp. di_boc->solution_di_boc solution_sm Increase Reaction Time Use Stoichiometric Boc₂O Add Base (TEA) sm_remaining->solution_sm solution_other Optimize Workup Purify by Column Chromatography other_impurities->solution_other solution_di_boc->end solution_sm->end solution_other->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

stability issues of tert-butyl 4-(methylamino)butylcarbamate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl 4-(methylamino)butylcarbamate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound is primarily dictated by its tert-butoxycarbonyl (Boc) protecting group. The main factors influencing its stability are pH, temperature, and the presence of strong acids or oxidizing agents.[1][2] The Boc group is notably labile under acidic conditions.[1][3][4]

Q2: Under what pH conditions is the compound unstable?

A2: The compound is unstable in acidic pH. The Boc protecting group is readily cleaved under acidic conditions, even mild ones, leading to the degradation of the molecule.[1][4] This process is known as acid-catalyzed hydrolysis.[1]

Q3: Is the compound stable in neutral or basic solutions?

A3: Yes, this compound is generally stable in neutral and basic (alkaline) solutions. The Boc group is resistant to cleavage by most bases and nucleophiles.[1][3]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For optimal stability, solutions should be stored in a cool, dry, and well-ventilated place.[5] For long-term storage, temperatures of -20°C are often recommended.[2][6] It is also advisable to protect the compound from light, as compounds with amine functionalities can be susceptible to photo-oxidation.[1]

Q5: What are the degradation products of this compound?

A5: Under acidic conditions, the primary degradation pathway is the hydrolysis of the carbamate bond. This cleavage results in the formation of the corresponding free diamine (N-methylbutane-1,4-diamine), along with isobutylene and carbon dioxide.[1][7] Thermal degradation can also lead to the cleavage of the Boc group.[1]

Troubleshooting Guide

Issue 1: I am observing unexpected loss of my compound or the appearance of new, more polar spots on my TLC/LC-MS after purification or during a reaction.

  • Possible Cause: Your solution may have been exposed to acidic conditions. The Boc group is highly sensitive to acid.

  • Troubleshooting Steps:

    • Check pH: Carefully check the pH of all your solvents and reagents. Residual acid from a previous step (e.g., a salt form of a reagent) can be sufficient to cause degradation.

    • Neutralize: If acidity is suspected, neutralize the solution with a mild, non-nucleophilic base (e.g., sodium bicarbonate solution) before storage or subsequent steps.

    • Avoid Acidic Reagents: Review your experimental protocol to identify and replace any strong acidic reagents if they are not essential for the desired transformation. Incompatible materials include strong acids and alkalis.[2]

    • Use Scavengers: During deprotection with strong acids like trifluoroacetic acid (TFA), the intermediate t-butyl cation can cause side reactions. Using scavengers like anisole or thioanisole may be necessary.[8]

Issue 2: My compound appears to be degrading even when stored in a neutral buffer.

  • Possible Cause 1: Elevated Temperature. Thermal degradation can occur at elevated temperatures, typically above 70-80°C.[1][9]

    • Solution: Store stock solutions and reaction mixtures at recommended cool temperatures. Avoid unnecessary heating. If heating is required, minimize the duration.

  • Possible Cause 2: Oxidative Degradation. Although less common for the Boc group itself, the amine functionalities could be susceptible to oxidation, especially in the presence of oxidizing agents or prolonged exposure to air.

    • Solution: Consider degassing your solvent or storing the solution under an inert atmosphere (e.g., nitrogen or argon). Avoid strong oxidizing or reducing agents.[2]

  • Possible Cause 3: Photodegradation. Exposure to light, particularly UV light, can potentially degrade the compound over time.[1]

    • Solution: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

Data on Stability Profile

While specific quantitative kinetic data for this compound is not widely published, the following table summarizes its expected stability based on the well-understood chemistry of the Boc protecting group. Researchers should perform their own stability studies for critical applications.

ConditionStabilityPrimary Degradation Pathway
Acidic pH (< 5) UnstableAcid-catalyzed hydrolysis[1]
Neutral pH (6-8) Generally StableMinimal degradation expected[1]
Basic pH (> 9) Generally StableMinimal degradation expected[1][3]
Elevated Temp. (>70°C) SusceptibleThermal deprotection (cleavage of Boc group)[1]
Oxidizing Agents Potentially UnstableOxidation of amine groups[1][2]
Light Exposure Potentially UnstablePhoto-oxidation[1]

Visualization of Degradation and Troubleshooting

The following diagrams illustrate the primary degradation pathway and a logical workflow for troubleshooting stability issues.

A This compound B Protonated Carbamate A->B Protonation H_plus H+ C tert-Butyl Cation B->C Cleavage D Carbamic Acid Intermediate B->D F Isobutylene C->F Elimination E N-methylbutane-1,4-diamine (Final Product) D->E Decarboxylation G Carbon Dioxide (CO2) D->G

Caption: Acid-catalyzed degradation pathway of the Boc-protected amine.

start Compound Degradation Observed (e.g., in LC-MS, TLC) check_ph Check pH of Solution start->check_ph is_acidic Is pH < 6? check_ph->is_acidic check_temp Review Storage/Reaction Temperature is_acidic->check_temp No neutralize Action: Neutralize solution. Use buffered systems. is_acidic->neutralize Yes is_hot Was Temp > 70°C? check_temp->is_hot check_reagents Review Reagents for Oxidizers/Reducers is_hot->check_reagents No cool Action: Store at recommended cool temperature (-20°C). is_hot->cool Yes replace_reagents Action: Replace incompatible reagents if possible. check_reagents->replace_reagents Incompatible Reagents Found protect_light Also Consider: Protect from light. check_reagents->protect_light No Obvious Cause

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish the stability profile of the compound. A stability-indicating method (e.g., HPLC-UV) should be developed beforehand.

1. Materials:

  • This compound

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Purified Water, HPLC grade

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with UV detector

  • pH meter, calibrated

  • Temperature-controlled oven and water bath

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or MeOH) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions: For each condition, prepare a sample in duplicate. Include a non-stressed control sample from the stock solution, stored at a recommended temperature (e.g., 2-8°C) in the dark.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C).[1]

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate the mixture at a controlled temperature (e.g., 60°C).[1]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store the mixture at room temperature, protected from light.[1]

  • Thermal Degradation:

    • Place a vial containing the stock solution in an oven at an elevated temperature (e.g., 80°C).[1]

  • Photostability:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the test sample.[1]

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples to approximately pH 7 before analysis to prevent further degradation on the analytical column.

  • Analyze all samples, including the non-stressed control, by a stability-indicating HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control. Identify and quantify any major degradation products.

References

Technical Support Center: Improving the Yield of Mono-Boc Protected Diamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of mono-Boc protected diamines. Our goal is to help you improve reaction yields and obtain high-purity products.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield of my desired mono-Boc protected diamine. What are the common causes?

A1: Low yields in mono-Boc protection of diamines can stem from several factors. The most common issues include the formation of the di-Boc protected byproduct, incomplete reaction, and product loss during workup and purification.[1] Careful control over reaction conditions is crucial to favor mono-protection.

Q2: How can I minimize the formation of the di-Boc protected diamine?

A2: To minimize di-Boc formation, you can employ several strategies:

  • Control Stoichiometry: Carefully controlling the molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the diamine is critical. Using a slight excess of the diamine can favor mono-protection. Some highly selective methods have been developed that use a 1:1 molar ratio.[1]

  • Monoprotonation of the Diamine: A highly effective method is to protect one of the amino groups as a salt before the addition of (Boc)₂O. This can be achieved by adding one equivalent of an acid, such as hydrochloric acid (HCl).[1] The protonated amino group is unreactive towards (Boc)₂O, thus ensuring mono-protection.

  • In-situ HCl Generation: Instead of using HCl gas, you can generate HCl in-situ from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol. This method offers a more convenient and controllable way to achieve monoprotonation.[1][2]

Q3: My reaction seems to be incomplete, even after extended reaction times. What can I do?

A3: Incomplete reactions can be addressed by:

  • Verifying Reagent Quality: Ensure that your (Boc)₂O and solvents are pure and anhydrous, as moisture can hydrolyze the anhydride.

  • Optimizing Reaction Temperature: While many protocols are performed at room temperature, gentle heating can sometimes drive the reaction to completion. However, be aware that higher temperatures might also increase the formation of byproducts.

  • Using a Catalyst: For less reactive amines, the addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) can be beneficial. However, DMAP can also promote di-Boc formation, so its use should be carefully optimized.

Q4: I am struggling with the purification of my mono-Boc protected diamine. What are the best methods?

A4: The purification of mono-Boc protected diamines can be challenging due to the similar polarities of the starting material, mono-Boc product, and di-Boc byproduct. Effective purification strategies include:

  • Acid-Base Extraction: This is a crucial step. By acidifying the reaction mixture, the unreacted diamine and the mono-Boc protected product (which still has a free basic amine) will be protonated and move to the aqueous layer. The neutral di-Boc protected byproduct can then be extracted with an organic solvent. Subsequently, basifying the aqueous layer will deprotonate the desired mono-protected product and the unreacted diamine, allowing them to be extracted into an organic solvent.[1]

  • Column Chromatography: While the Boc group is acid-labile, column chromatography on silica gel is a viable option for purification. It is important to use a suitable solvent system and avoid highly acidic conditions. Basic alumina can also be used as the stationary phase.[1]

Q5: Are there alternatives to using HCl for the monoprotonation step?

A5: Yes, besides using HCl gas directly, you can generate it in-situ. Common reagents for this purpose include chlorotrimethylsilane (Me₃SiCl) and thionyl chloride (SOCl₂) in anhydrous methanol.[2] These reagents are often easier to handle than HCl gas and can provide excellent yields of the mono-protected product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Mono-Boc Product Formation of Di-Boc Product • Carefully control the stoichiometry; use a slight excess of the diamine. • Employ the monoprotonation strategy using one equivalent of acid (e.g., HCl).[1]
Incomplete Reaction • Check the quality and purity of reagents and solvents. • Optimize reaction time and temperature.[1] • Consider using a catalyst for less reactive amines.
Difficulty in Purification Similar Polarity of Products • Perform a thorough acid-base extraction to separate the di-Boc byproduct from the mono-Boc product and unreacted diamine.[1]
Product Degradation on Silica Gel • Use a less acidic stationary phase like basic alumina for column chromatography. • Neutralize the silica gel with a small amount of triethylamine in the eluent.
Inconsistent Results Moisture in the Reaction • Use anhydrous solvents and reagents. • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Mono-Boc Protection using in-situ Generated HCl from Me₃SiCl

This protocol is adapted from the work of Servín et al.[2]

1. Reaction Setup:

  • In a flask under an inert atmosphere, dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C.

2. In-situ HCl Generation:

  • Add chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.

3. Equilibration:

  • Allow the mixture to warm to room temperature and stir for a short period.

4. Boc Protection:

  • Add water (a small amount, e.g., 1 mL) followed by a solution of (Boc)₂O (1 equivalent) in methanol.

  • Stir the mixture at room temperature for 1 hour.

5. Workup:

  • Concentrate the reaction mixture in vacuo.

  • Add water and diethyl ether. Separate the layers.

  • Wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.

  • Basify the aqueous layer to pH > 12 with NaOH.

  • Extract the product into an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the mono-Boc-protected diamine.

Protocol 2: Mono-Boc Protection using HCl Gas

This protocol is adapted from the work of Lee et al.

1. Preparation of HCl in Methanol:

  • In a fume hood, cool a flask containing 150 mL of methanol to 0 °C.

  • Bubble HCl gas through the methanol with stirring for 15 minutes.

2. Formation of Diamine Monohydrochloride:

  • To the cooled HCl/methanol solution, carefully add the diamine (1 equivalent) at 0 °C.

  • Stir the mixture for 15 minutes at room temperature.

3. Boc Protection:

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol to the reaction mixture at room temperature and stir for the appropriate time (e.g., 1 hour).

4. Workup:

  • Follow the same workup procedure as described in Protocol 1.

Data Presentation

The following table summarizes the yields of mono-Boc protected diamines using the in-situ HCl generation method with Me₃SiCl.

DiamineProductYield (%)Purity (%)
(1R,2R)-cyclohexane-1,2-diaminetert-Butyl (1R,2R)-2-aminocyclohexylcarbamate66>99
(1R,2R)-1,2-diphenylethylene-1,2-diaminetert-Butyl (1R,2R)-2-amino-1,2-diphenylethylcarbamate4593
1,2-Diaminopropanetert-Butyl (2-aminopropyl)carbamate72>99
1,3-Diaminopropanetert-Butyl (3-aminopropyl)carbamate24>99
1,4-Diaminobutanetert-Butyl (4-aminobutyl)carbamate42>99
1,5-Diaminopentanetert-Butyl (5-aminopentyl)carbamate51>99
1,6-Diaminohexanetert-Butyl (6-aminohexyl)carbamate55>99
1,7-Diaminoheptanetert-Butyl (7-aminoheptyl)carbamate41>99
1,8-Diaminooctanetert-Butyl (8-aminooctyl)carbamate38>99
Data adapted from Servín et al.[3][4]

The following table presents yields for various diamines using the HCl gas monoprotonation method.

DiamineProductYield (%)
EthylenediamineN-Boc-ethylenediamine87
1,3-DiaminopropaneN-Boc-1,3-diaminopropane75
1,4-DiaminobutaneN-Boc-1,4-diaminobutane65
1,6-DiaminohexaneN-Boc-1,6-diaminohexane74
1,4-DiaminocyclohexaneN-Boc-1,4-diaminocyclohexane80
1-(2-Aminoethyl)piperazine1-Boc-4-(2-aminoethyl)piperazine72
4-(Aminomethyl)benzylamineN-Boc-4-(aminomethyl)benzylamine95
Data adapted from Lee et al.[5][6]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Diamine in Anhydrous MeOH (0 °C) add_hcl Add Me₃SiCl (1 equiv) start->add_hcl equilibrate Warm to RT add_hcl->equilibrate add_boc Add H₂O and (Boc)₂O (1 equiv) equilibrate->add_boc react Stir at RT (1h) add_boc->react concentrate Concentrate react->concentrate extract_diboc Add H₂O/Et₂O, Wash Aqueous Layer concentrate->extract_diboc basify Basify Aqueous Layer (pH > 12) extract_diboc->basify extract_product Extract with CH₂Cl₂ basify->extract_product dry_concentrate Dry and Concentrate extract_product->dry_concentrate product Mono-Boc Protected Diamine dry_concentrate->product

Caption: Experimental workflow for mono-Boc protection of diamines.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Mono-Boc Product di_boc Di-Boc Formation start->di_boc incomplete_rxn Incomplete Reaction start->incomplete_rxn purification_loss Purification Loss start->purification_loss control_stoichiometry Control Stoichiometry di_boc->control_stoichiometry monoprotonation Monoprotonation di_boc->monoprotonation optimize_conditions Optimize Conditions incomplete_rxn->optimize_conditions check_reagents Check Reagents incomplete_rxn->check_reagents acid_base_extraction Acid-Base Extraction purification_loss->acid_base_extraction column_chromatography Optimize Chromatography purification_loss->column_chromatography

Caption: Troubleshooting logic for low yield in mono-Boc synthesis.

References

preventing di-Boc formation in diamine protection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical synthesis.

Topic: Preventing Di-Boc Formation in Diamine Protection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability and straightforward removal under acidic conditions.[1][2] However, when working with diamines, a frequent challenge is the formation of the undesired di-Boc protected byproduct, where both amino groups are functionalized. This guide provides detailed troubleshooting advice, experimental protocols, and key strategies to achieve selective mono-Boc protection of diamines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of di-Boc formation on a diamine?

A1: The protection of a diamine with di-tert-butyl dicarbonate (Boc₂O) is a sequential process. First, one of the primary amine groups acts as a nucleophile, attacking the electrophilic carbonyl carbon of Boc₂O to form the mono-Boc protected diamine.[2] The remaining free amine group in this mono-protected product can then react with a second molecule of Boc₂O to yield the di-Boc protected byproduct. The challenge lies in stopping the reaction after the first addition.

Q2: Which factors primarily influence the ratio of mono- to di-Boc protected product?

A2: Several factors are critical in controlling the selectivity of the reaction:

  • Stoichiometry: The ratio of diamine to Boc₂O is crucial. Using an excess of the diamine statistically favors mono-protection.[1][3]

  • Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C) can slow down the rate of the second protection step, thereby improving selectivity for the mono-Boc product.[2]

  • Rate of Addition: A slow, dropwise addition of the Boc anhydride solution helps to maintain a low local concentration of the electrophile, which significantly favors mono-protection over di-protection.[1][2]

  • Solvent: The choice of solvent can influence the relative reactivity of the amines and the solubility of the intermediates.

  • pH and Acidity: In-situ protonation of one amine group can effectively "protect" it, allowing the other to react selectively.[4][5][6]

Q3: How does steric hindrance affect di-Boc formation?

A3: Steric hindrance plays a significant role. For diamines with bulky substituents near one or both nitrogen atoms, the formation of the di-Boc product can be sterically disfavored.[2] After the first Boc group is attached, its own bulk can sterically shield the second amino group from reacting further. However, for linear, symmetrical diamines like ethylenediamine or 1,4-diaminobutane, this effect is minimal, making other control measures more critical.

Q4: Are there alternatives to using a large excess of a valuable diamine?

A4: Yes. While using a large excess of the diamine is a common strategy, it is often impractical for expensive or rare starting materials.[3] A highly effective alternative is the in situ mono-protonation method. By adding one equivalent of an acid (like HCl), one of the amine groups is converted to its ammonium salt. This protonated amine is no longer nucleophilic, allowing the Boc anhydride to react selectively with the remaining free amine.[5][6][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High yield of di-Boc product 1. Stoichiometry of Boc₂O is too high.2. Local concentration of Boc₂O is too high.3. Reaction temperature is too high.1. Reduce the equivalents of Boc₂O to 1.0 or slightly less.2. Add the Boc₂O solution dropwise over an extended period using a syringe pump or dropping funnel.[2]3. Perform the reaction at a lower temperature (e.g., 0 °C).[2]
Low overall yield, unreacted starting material 1. Insufficient Boc₂O.2. Poorly nucleophilic amine.3. Inactive Boc₂O (hydrolyzed).1. Ensure accurate measurement of 1.0 equivalent of Boc₂O.2. For less reactive amines, consider a milder activation method or a different protecting group.3. Use fresh, high-quality Boc₂O.
Reaction is messy, multiple unidentified byproducts 1. Reaction conditions are too harsh.2. Incompatible solvent or base.1. Lower the reaction temperature and monitor closely by TLC.2. Ensure the chosen solvent fully dissolves the starting materials and that the base does not promote side reactions.[8]
Difficulty separating mono- and di-Boc products The polarity of the mono- and di-protected products can be similar.1. Optimize the reaction to minimize di-Boc formation.2. Use column chromatography with a shallow gradient of a polar solvent.3. Consider converting the mono-Boc product to a salt to facilitate separation by extraction.

Key Strategies for Selective Mono-Boc Protection

Control of Stoichiometry and Addition Rate

This is the most straightforward method. It relies on using a large excess of the diamine to statistically favor the mono-adduct and adding the Boc anhydride very slowly to keep its concentration low at all times.

In-Situ Mono-Protonation

This is a highly efficient method that avoids the need for a large excess of diamine. By adding one equivalent of acid, the diamine exists in equilibrium, with a significant portion as the mono-ammonium salt. The free amine of this species is then able to react selectively.[7][9] Sources of acid can be HCl gas, an HCl solution, or an in situ source like trimethylsilyl chloride (TMSCl) in methanol.[2][5]

G cluster_0 In-Situ Mono-Protonation Strategy Diamine H₂N-R-NH₂ (Diamine) Acid + 1 eq. HCl MonoSalt H₂N-R-NH₃⁺Cl⁻ (Mono-hydrochloride Salt) Equilibrium DiSalt Cl⁻H₃N⁺-R-NH₃⁺Cl⁻ (Di-hydrochloride Salt) Boc2O + 1 eq. Boc₂O MonoSalt->Boc2O Selective Reaction (Free amine is nucleophilic, protonated amine is not) Product BocHN-R-NH₂ (Mono-Boc Product)

Caption: Logical workflow of the in-situ mono-protonation method.

Experimental Protocols

Protocol 1: Mono-Boc Protection of Ethylenediamine using Excess Diamine

Materials:

  • Ethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve ethylenediamine (e.g., 150 mmol) in dichloromethane (100 mL).

  • Cool the solution to 0 °C using an ice bath with vigorous stirring.[1]

  • Dissolve di-tert-butyl dicarbonate (25.0 mmol) in dichloromethane (100 mL) and add it to a dropping funnel.

  • Add the Boc₂O solution dropwise to the stirred ethylenediamine solution over a period of 2-4 hours.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Mono-Boc Protection using In-Situ Mono-hydrochloride Salt Formation

Materials:

  • Diamine (e.g., cyclohexane-1,2-diamine)

  • Anhydrous Methanol (MeOH)

  • Trimethylsilyl chloride (TMSCl) or Thionyl chloride (SOCl₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) solution (2N)

  • Dichloromethane (DCM) and Diethyl ether

Procedure:

  • Dissolve the diamine (1 equivalent) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C.

  • Slowly add one equivalent of trimethylsilyl chloride (TMSCl) dropwise. This generates HCl in situ.[5] A white precipitate of the mono-hydrochloride salt may form.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add water (a small amount, e.g., 1 mL per 10 mmol of diamine), followed by the addition of Boc₂O (1 equivalent) dissolved in methanol.[5]

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[2]

  • Dilute the mixture with water and wash with diethyl ether to remove any di-Boc byproduct.[2]

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.[5]

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure mono-protected diamine.[5]

Data Presentation

The following table summarizes the yields for mono-Boc protection of various diamines using the mono-hydrochlorination method, demonstrating its broad applicability.

EntryDiamineProductYield (%)
1EthylenediamineN-Boc-ethylenediamine87%
21,3-DiaminopropaneN-Boc-1,3-diaminopropane85%
31,4-DiaminobutaneN-Boc-1,4-diaminobutane82%
41,5-DiaminopentaneN-Boc-1,5-diaminopentane65%
5trans-1,2-DiaminocyclohexaneN-Boc-trans-1,2-diaminocyclohexane80%
61,3-DiaminobenzeneN-Boc-1,3-diaminobenzene72%
74-AminomethylpiperidineN-Boc-4-aminomethylpiperidine95%
Data adapted from literature reports for reactions employing the mono-hydrochlorination strategy.[6][7][9]

Visualizations

G cluster_0 Reaction Pathway for Diamine Boc Protection Diamine H₂N-R-NH₂ (Diamine) Boc2O_1 + Boc₂O Diamine->Boc2O_1 k₁ MonoBoc BocHN-R-NH₂ (Mono-Boc Product) Boc2O_2 + Boc₂O MonoBoc->Boc2O_2 k₂ DiBoc BocHN-R-NHBoc (Di-Boc Byproduct) Goal Goal: Maximize formation of Mono-Boc Product

Caption: General reaction pathway for mono- and di-Boc formation.

G cluster_0 Troubleshooting Workflow for Di-Boc Formation Start Start: Significant Di-Boc Product Observed Q_Diamine Is the diamine valuable or available in limited quantity? Start->Q_Diamine A_Diamine_Yes Yes Q_Diamine->A_Diamine_Yes A_Diamine_No No Q_Diamine->A_Diamine_No Protonation Strategy: Use in-situ mono-protonation method A_Diamine_Yes->Protonation Use_Excess Strategy: Use large excess of diamine (5-10 eq.) A_Diamine_No->Use_Excess Slow_Addition Strategy: Slow dropwise addition of Boc₂O at 0 °C Use_Excess->Slow_Addition Check_Yield Analyze reaction mixture. Is mono:di ratio improved? Slow_Addition->Check_Yield Protonation->Check_Yield Success Success: Purify mono-Boc product Check_Yield->Success Yes Failure Re-evaluate: Consider alternative protecting group or conditions Check_Yield->Failure No

Caption: Decision workflow for optimizing selective mono-Boc protection.

References

removing unreacted starting materials from PROTAC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PROTAC Technical Support Center. This resource provides troubleshooting guidance for common challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs), with a focus on removing unreacted starting materials.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purification

Q1: My final PROTAC product is contaminated with unreacted starting materials (E3 ligase ligand, warhead). Why is this happening and how can I remove them?

This is a common challenge in PROTAC synthesis, primarily because PROTACs are large, complex molecules that often share physicochemical properties with their precursors.[1] The structural similarity can make chromatographic separation difficult. Incomplete consumption of starting materials can result from suboptimal reaction conditions.

Troubleshooting Strategies:

  • Reaction Optimization: Drive the reaction to completion by using a slight excess (1.1-1.5 equivalents) of the less complex or more available starting material.[1] Ensure you are using efficient coupling reagents, such as HATU or COMU, and that all reagents are fresh and anhydrous.[1]

  • Multi-Step Purification: A single purification step is often insufficient. A multi-step strategy, typically involving an initial cleanup with flash chromatography followed by a final polishing step with preparative HPLC, is highly effective.[2][3]

  • Solid-Phase Synthesis: Consider solid-phase organic synthesis (SPOS). In this method, the PROTAC is assembled on a solid support, allowing excess reagents and soluble byproducts to be simply washed away after each step.[4] The final product is then cleaved from the support and can be purified with a single chromatographic step.[4]

Q2: I'm struggling to choose between flash chromatography and preparative HPLC for my PROTAC purification. What are the key differences?

The choice between flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) depends on your specific purification goal, the scale of your synthesis, and the required final purity.[5] Flash chromatography is a faster, more economical option suitable for initial clean-up and larger quantities, while preparative HPLC provides higher resolution and purity, making it ideal for final purification steps.[5][6][7]

Below is a decision-making workflow to help you choose the appropriate technique.

G start Crude PROTAC Sample goal What is the primary goal? start->goal scale What is the synthesis scale? goal->scale High Final Purity (>95%) & Final Polishing Step flash Use Reversed-Phase Flash Chromatography goal->flash Initial Cleanup & Removal of Major Impurities hplc Use Preparative Reversed-Phase HPLC scale->hplc < 200 mg two_step Consider a two-step approach: 1. Flash Chromatography (cleanup) 2. Preparative HPLC (polishing) scale->two_step > 200 mg

Caption: A decision tree for selecting a PROTAC purification method.

Q3: My PROTAC contains a PEG linker and shows broad peaks during HPLC purification. How can I improve peak shape and resolution?

The conformational flexibility of Polyethylene Glycol (PEG) linkers can lead to peak broadening in chromatography.[8]

Troubleshooting Strategies:

  • Optimize Chromatography Conditions:

    • Column Choice: Use a high-resolution, reversed-phase C18 column.[9][10]

    • Mobile Phase Modifier: The use of an acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid (FA) in both the water and organic mobile phases is crucial.[2][10] This improves peak shape by protonating basic sites on the PROTAC.[2]

    • Gradient Optimization: Employ a shallow, linear gradient during elution (e.g., increasing the organic phase by 1-2% per minute). This can significantly improve the separation of the PROTAC from closely-related impurities.[9]

    • Temperature: Increasing the column temperature (e.g., to 30-40 °C) can sometimes improve peak shape by reducing solvent viscosity and enhancing mass transfer.[11]

Data Presentation: Purification Method Comparison

The following table summarizes the typical applications and expected outcomes for the primary chromatographic techniques used in PROTAC purification.

ParameterFlash ChromatographyPreparative HPLC
Primary Use Case Initial crude cleanup, large scale purification (grams)[5]Final polishing step, high-resolution separation[3][5]
Typical Stationary Phase C18 Silica Gel (e.g., 20-40 µm particles)[5][12]C18 Silica Gel (e.g., 5-10 µm particles)[7]
Operating Pressure Lower (MPLC)[12]Higher (up to 4000 psi or more)[6][13]
Speed Fast (separations often < 30 min)[6]Slower (runs can exceed 30-60 min)[6]
Typical Purity Achieved >90% (after initial cleanup)[2]>95% to >98%[3]
Typical Yield (from step) Varies based on crude purity70-90%[3]

Experimental Protocols & Workflows

A systematic, multi-step purification strategy is essential for isolating PROTACs with the high degree of purity required for biological evaluation.[3]

General Purification Workflow

The diagram below illustrates a standard workflow for PROTAC purification and analysis, starting from the crude reaction mixture.

G cluster_purification Purification Stages cluster_qc Quality Control & Final Step A Crude PROTAC Mixture B Initial Cleanup (Reversed-Phase Flash Chromatography) A->B C High-Resolution Polishing (Preparative RP-HPLC) B->C D Pure Fractions Pooled C->D E Fraction Analysis (LC-MS) C->E F Solvent Removal (Lyophilization) D->F E->F G Final Pure PROTAC (>95%) F->G

Caption: A general workflow for PROTAC purification and analysis.[3]
Protocol 1: Reversed-Phase Flash Chromatography (Initial Cleanup)

This protocol is designed for the initial purification of a crude PROTAC to remove major impurities and unreacted starting materials.[2][5]

  • Sample Preparation: Dissolve the crude PROTAC material in a minimal amount of a strong solvent like DMSO or DMF. For solid-phase loading, adsorb the crude material onto a small amount of C18 silica gel and allow the solvent to evaporate fully.[5]

  • System and Cartridge:

    • System: An automated flash chromatography system with a UV detector.[5]

    • Cartridge: A pre-packed C18 reversed-phase flash cartridge.[5]

    • Mobile Phase A: Water + 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA).[2]

    • Mobile Phase B: Acetonitrile + 0.1% FA or 0.1% TFA.[2]

  • Chromatographic Method:

    • Equilibration: Equilibrate the cartridge with 5-10 column volumes (CV) of the initial mobile phase composition (e.g., 95% A / 5% B).[5]

    • Loading: Load the sample onto the cartridge. For liquid loading, inject the dissolved sample. For solid loading, place the dried adsorbent at the top of the cartridge.[3]

    • Gradient Elution: Apply a linear gradient from high aqueous to high organic mobile phase. A typical gradient runs from 5% to 100% Mobile Phase B over 20-30 CV.[2]

    • Fraction Collection: Collect fractions based on the UV signal, typically monitoring at 254 nm and 280 nm.[2]

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical LC-MS to identify those containing the desired product with >90% purity.[2]

    • Pool the pure fractions and remove the organic solvent under reduced pressure.[2]

Protocol 2: Preparative Reversed-Phase HPLC (Final Polishing)

This protocol is for the final, high-resolution purification of the partially purified PROTAC to achieve >95% purity suitable for biological assays.[3][8]

  • Sample Preparation: Dissolve the partially purified PROTAC from the flash chromatography step in a minimal amount of a suitable solvent (e.g., DMSO). Ensure the sample is fully dissolved and filter through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.[2][8]

  • System and Column:

    • System: A preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.[5]

    • Column: A reversed-phase C18 column of appropriate dimensions for the sample load.[8]

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA.[2]

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.[2]

  • Chromatographic Method:

    • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 10 column volumes.[8]

    • Injection: Inject the filtered sample onto the column.[10]

    • Gradient Elution: Elute the PROTAC using a shallow, linear gradient. A representative gradient is from 5% to 95% Mobile Phase B over 30-40 minutes.[8]

    • Fraction Collection: Monitor the elution profile (e.g., at 254 nm) and collect fractions corresponding to the main product peak.[8][10]

  • Post-Purification Processing:

    • Confirm the identity and purity of the desired fractions using analytical LC-MS.[8]

    • Pool the fractions that meet the desired purity specification (>95%).[10]

    • Remove the organic solvent (acetonitrile) under reduced pressure.[8]

    • Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid powder.[8][10]

References

Validation & Comparative

A Comparative Guide to Validating PROTAC-Induced Protein Degradation with Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the rapidly advancing field of targeted protein degradation, the accurate validation of a PROTAC's efficacy is crucial. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that directs the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease.[1] Unlike conventional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1][2] Therefore, precise quantification of this degradation is a cornerstone of developing these innovative therapeutics.

This guide offers an objective comparison of Western blot, the benchmark for this application, with alternative methods. It provides detailed experimental protocols and supporting data to assist in choosing the most suitable validation strategy.

The Gold Standard: Western Blotting

Western blotting is a widely adopted and trusted technique for quantifying the degradation of a target protein following PROTAC treatment.[3] It enables the determination of crucial efficacy parameters such as DC50 (the concentration of a PROTAC leading to 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[2][4]

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that contain two distinct ligands joined by a linker.[5] One ligand is designed to bind to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[6] This proximity induces the formation of a ternary complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[7] The resulting polyubiquitin chain serves as a signal for the 26S proteasome to recognize and degrade the tagged protein.[6][7] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[5]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds POI PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds E3 Ligase PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Induces Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Marks for Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Mediates Degradation

PROTAC Mechanism of Action

Comparison of Methods for Validating PROTAC-Induced Degradation

While Western blotting is a foundational technique, several other methods offer distinct advantages in terms of throughput, quantification, and workflow. The choice of method often depends on the specific stage of research, from high-throughput screening of large compound libraries to the detailed validation of lead candidates.[3][6]

MethodPrincipleThroughputKey AdvantagesKey Limitations
Western Blotting Size-based separation of proteins followed by antibody-based detection.[7]Low to MediumProvides molecular weight information; widely accessible.[3][7]Semi-quantitative; labor-intensive; lower throughput.[8]
In-Cell Western™ / Flow Cytometry Microplate-based immunofluorescence.[3]HighHigher throughput and more quantitative than traditional Westerns; suitable for screening.[3]Requires antibodies validated for fixed cells; no size separation.[3]
HiBiT/NanoBRET™ Assays Luciferase-based reporter system fused to the target protein.[3]HighReal-time kinetics in live cells; highly sensitive; no antibody needed.[3][7]Requires genetic modification of cells (e.g., tagging the protein of interest).[7]
Mass Spectrometry-Based Proteomics Unbiased, global protein quantification.Low to MediumProvides a global view of proteome changes; can identify off-target effects.[9]Technically demanding; expensive; complex data analysis.
Immunofluorescence (IF) Visualization of subcellular protein localization and abundance using fluorescent antibodies.[7]Low to MediumProvides spatial and morphological context; can be quantitative.[7][10]Can be subjective; requires careful optimization of fixation and permeabilization.
Quantitative PCR (qPCR/ddPCR) Measures mRNA levels of the target gene.[7]HighDifferentiates protein degradation from transcriptional downregulation.[7][9]Does not directly measure protein levels.[7]

Detailed Western Blot Protocol for PROTAC Analysis

This protocol provides a comprehensive framework for the quantitative analysis of PROTAC-induced protein degradation.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to Membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (ECL) G->H I 9. Data Analysis (Densitometry) H->I

Western Blot Experimental Workflow
Experimental Protocol

  • Cell Culture and Treatment :

    • Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.[2][3]

    • Allow the cells to adhere overnight.

    • Prepare serial dilutions of your PROTAC compound in the culture medium. A typical dose-response curve might include concentrations ranging from 1 nM to 10 µM.[3]

    • Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours) to determine the optimal incubation time for maximal degradation.[9]

  • Cell Lysis and Protein Quantification :

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading in the subsequent steps.[10]

  • SDS-PAGE :

    • Load equal amounts of protein (typically 10-30 µg) from each sample into the wells of an SDS-PAGE gel.[11]

    • Include a pre-stained protein ladder to monitor protein separation.

  • Protein Transfer :

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2][3]

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[3][6]

    • Incubate the membrane with a validated primary antibody specific to your target protein overnight at 4°C.[2]

    • Wash the membrane three times with TBST.[3]

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4][10]

  • Detection and Analysis :

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.[7][10]

    • Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to correct for any loading differences.[7]

  • Data Presentation :

    • Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (set to 100%).[4]

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[4]

Conclusion

References

Assessing Cellular Permeability of PROTACs: A Comparative Guide to Linker Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Permeability with Different Linkers, Supported by Experimental Data.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins. However, their unique bifunctional nature often results in high molecular weight and polarity, posing a significant challenge to their ability to cross the cell membrane and reach their intracellular targets. The linker connecting the target protein binder and the E3 ligase ligand plays a pivotal role in determining a PROTAC's physicochemical properties and, consequently, its cellular permeability.[1][2][3]

This guide provides a comprehensive comparison of PROTACs with different linkers, focusing on how linker composition—primarily polyethylene glycol (PEG) versus alkyl chains—influences cellular permeability. We present quantitative data from key permeability assays, detailed experimental protocols, and visual workflows to aid in the rational design of effective PROTACs.

Quantitative Comparison of PROTAC Permeability

The following table summarizes quantitative data from various studies, offering a comparative view of how different linker architectures can impact the cellular permeability of PROTACs as measured by Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 assays. It is important to note that direct comparisons across different studies should be approached with caution due to variations in target proteins, E3 ligases, and cell lines.

PROTAC ID/SeriesLinker TypePermeability AssayApparent Permeability (Papp) x 10⁻⁶ cm/sEfflux Ratio (B-A/A-B)Reference
VH032-Based PROTACs
72-unit PEGPAMPA0.6N/A[4][5]
83-unit PEGPAMPA0.03N/A[4][5]
94-unit PEGPAMPA0.006N/A[4][5]
151-unit PEGPAMPA0.005N/A[4][5]
162-unit PEGPAMPA0.002N/A[4][5]
17AlkylPAMPA0.002N/A[4][5][6]
ERK5-Targeting VHL PROTACs
1AliphaticPAMPALowN/A[7][8]
2Ethylene glycol-basedPAMPAHighN/A[7][8]
Androgen Receptor (AR) PROTACs
PROTAC with PEG LinkerPEGCaco-2<0.2>12[4]
PROTAC with Alkyl LinkerAlkylCaco-20.35 (A-B), 0.24 (B-A)~0.7[9]
14 (Cereblon ligand)PEGCaco-21.7 (A-B), 14.1 (B-A)8.4[9]
20d (VHL ligand)PEGCaco-2BLQ8.6 (B-A)[9]
BRD4-Targeting PROTACs
MZ1 (Amide)PEGPAMPA~0.06N/A[10]
OMZ1 (Ester)PEGPAMPA~0.6N/A[10]
ARV-771 (Amide)PEGPAMPA~0.2N/A[10]
OARV-771 (Ester)PEGPAMPA~0.3N/A[10]

BLQ = Below Limit of Quantification

Key Experimental Methodologies

Accurate and reproducible experimental data are crucial for the evaluation and comparison of PROTAC permeability. Below are detailed methodologies for key experiments.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput, cell-free method to assess the passive permeability of a PROTAC across an artificial lipid membrane.[11][12]

Objective: To determine the passive diffusion rate of a PROTAC.

Materials:

  • 96-well filter plates with a PVDF membrane

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solutions (e.g., 10 mM in DMSO)

Procedure:

  • Prepare Plates: Coat the membrane of the 96-well filter (donor) plate with the phospholipid solution.

  • Prepare Solutions: Prepare the PROTAC working solution by diluting the stock solution in PBS to the desired concentration. Fill the acceptor plate wells with PBS.

  • Assay Start: Add the PROTAC working solution to the donor plate wells. Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = ( -VA / (Area * time) ) * ln( 1 - [C]A / [C]eq ) Where VA is the volume in the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Caco-2 Permeability Assay

This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport of PROTACs.[13][14][15]

Objective: To evaluate the bidirectional permeability and potential for active efflux of a PROTAC.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format with 0.4 µm pore size)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Lucifer yellow (for monolayer integrity check)

  • PROTAC stock solutions

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable.[16] Perform a Lucifer yellow permeability assay to confirm monolayer integrity.

  • Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add the transport buffer containing the test PROTAC to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). d. At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Permeability Assay (Basolateral to Apical, B-A): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add the transport buffer containing the test PROTAC to the basolateral (B) side and fresh transport buffer to the apical (A) side. c. Incubate and collect samples as described for the A-B direction.

  • Quantification: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests the PROTAC is a substrate of an efflux transporter.[14]

Cellular Uptake Assay

This assay directly measures the amount of a PROTAC that accumulates within cells over time.[1][11]

Objective: To quantify the intracellular concentration of a PROTAC.

Procedure:

  • Cell Culture: Plate target cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with the PROTAC at the desired concentration in cell culture medium.

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C.

  • Cell Washing: Aspirate the PROTAC-containing medium and quickly wash the cell monolayer three times with ice-cold PBS to remove extracellular PROTAC.

  • Cell Lysis and Extraction: Lyse the cells and extract the intracellular PROTAC using a suitable solvent (e.g., acetonitrile with 0.1% formic acid).

  • Quantification: Analyze the amount of PROTAC in the cell lysate using LC-MS/MS.

  • Data Normalization: Normalize the amount of PROTAC to the total protein content in the lysate (determined by a BCA assay) to calculate the intracellular concentration.

Visualizing Experimental Workflows and Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow cluster_prep Compound Preparation cluster_assays Permeability Assessment cluster_analysis Data Analysis cluster_outcome Outcome prep Prepare PROTAC Stock Solution (DMSO) pampa PAMPA (Passive Permeability) prep->pampa Dilute in Assay Buffer caco2 Caco-2 Assay (Passive & Active Transport) prep->caco2 Dilute in Assay Buffer uptake Cellular Uptake Assay (Intracellular Accumulation) prep->uptake Dilute in Assay Buffer lcms LC-MS/MS Quantification pampa->lcms caco2->lcms uptake->lcms calc Calculate Papp & Efflux Ratio lcms->calc intra_conc Determine Intracellular Concentration lcms->intra_conc sar Structure-Permeability Relationship calc->sar intra_conc->sar

General workflow for assessing PROTAC cellular permeability.

Linker_Impact cluster_linker Linker Properties cluster_conformation Conformational Effects cluster_permeability Cellular Permeability flexibility Flexibility (e.g., Alkyl, PEG) folding Adoption of Folded Conformations flexibility->folding Allows rigidity Rigidity (e.g., Piperidine, Cycloalkane) rigidity->folding Can pre-organize polarity Polarity (Hydrophilicity/Lipophilicity) polarity->folding Influences imh Intramolecular Hydrogen Bonding imh->folding Stabilizes psa Reduced 3D Polar Surface Area folding->psa permeability Enhanced Cellular Permeability psa->permeability

Impact of linker properties on PROTAC cellular permeability.

Conclusion

The linker is a critical determinant of a PROTAC's success, profoundly influencing its cellular permeability. While there is no one-size-fits-all solution, this guide provides a framework for the rational design and assessment of PROTACs with improved cell permeability. The choice between a flexible linker, such as PEG or alkyl chains, and a more rigid linker depends on the specific properties of the target and E3 ligase binders. Flexible linkers can adopt folded conformations that shield polar surface area, thereby enhancing permeability. Conversely, rigid linkers can pre-organize the PROTAC into a more permeable conformation. A systematic approach, employing the assays and workflows outlined here, is essential for identifying the optimal linker to advance the development of potent and effective PROTAC therapeutics.

References

The Linker's Length: A Critical Determinant in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key ligands—one that binds the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[3][] While the choice of ligands is fundamental, the linker is far from a passive spacer; its length and composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][5]

An optimal linker length is paramount for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][5] This complex formation is the essential first step for the subsequent ubiquitination and degradation of the target protein.[6] A linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex.[1][2] Conversely, an excessively long or overly flexible linker may lead to an inefficient or unproductive complex, where the E3 ligase cannot effectively transfer ubiquitin to the target protein.[2][7] This guide provides a comparative analysis of PROTACs with varied linker lengths, supported by quantitative experimental data and detailed methodologies, to aid in the rational design of these novel therapeutics.

Mechanism of Action: The Central Role of the Linker

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the target protein.[8] Once poly-ubiquitinated, the target protein is recognized and degraded by the 26S proteasome.[8][9] The linker's role is pivotal, as its length and flexibility dictate the geometry and stability of the ternary complex, which ultimately governs the efficiency of the entire process.[10]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI & E3 Ligase POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Induces Proximity PolyUb Poly-ubiquitinated Target Protein Ub->PolyUb Poly-ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Targeting Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein. The two key metrics used for this evaluation are:

  • DC50 : The half-maximal degradation concentration, representing the potency of the PROTAC.[1][11] It is the concentration required to degrade 50% of the target protein.

  • Dmax : The maximum percentage of target protein degradation that can be achieved with a given PROTAC.[1][11]

The following tables summarize experimental data illustrating the profound impact of linker length on the degradation of various target proteins.

Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs

A study systematically investigating the effect of linker length on the degradation of Estrogen Receptor α (ERα), a key target in breast cancer, found that a 16-atom linker was optimal.[9][12] PROTACs with linkers that were either shorter or longer showed reduced degradation efficacy.[9]

PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC 11Alkyl Chain9> 1000~20[9]
PROTAC 12Alkyl Chain12~500~80[9]
PROTAC 13 Alkyl Chain 16 ~100 >95 [9][12]
PROTAC 14Alkyl Chain19~1000~60[9]
PROTAC 15Alkyl Chain21> 1000~40[9]

Data is approximated from graphical representations in the cited sources for illustrative purposes.

Table 2: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

In a series of PROTACs developed to degrade the epigenetic reader protein BRD4, the length of the polyethylene glycol (PEG) linker was systematically varied.[2] The results demonstrated an optimal linker length for achieving the most potent degradation.

PROTAC CompoundE3 Ligase LigandLinker TypeLinker (PEG units)DC50 (nM)Dmax (%)Reference
BRD4-PROTAC-1VHL LigandPEG325>90[2]
BRD4-PROTAC-2 VHL Ligand PEG 4 15 >95 [2]
BRD4-PROTAC-3VHL LigandPEG530>95[2]
BRD4-PROTAC-4CRBN LigandPEG275~85[2]
BRD4-PROTAC-5CRBN LigandPEG340>90[2]

Data is compiled from representative studies for illustrative purposes.

Experimental Protocols & Workflows

Accurate and reproducible experimental protocols are essential for the evaluation and comparison of PROTACs. The general workflow involves treating cultured cells with the PROTAC, followed by lysis and quantification of the remaining target protein.

Experimental_Workflow cluster_workflow Generalized Workflow for PROTAC Efficacy Evaluation A 1. Cell Culture & Plating B 2. PROTAC Treatment (Dose-Response & Time-Course) A->B C 3. Cell Lysis (RIPA Buffer + Inhibitors) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Western Blotting (SDS-PAGE & Immunoblot) D->E F 6. Data Analysis (Densitometry) E->F G 7. Determine DC50 & Dmax F->G

Figure 2: A generalized workflow for evaluating the efficacy of PROTACs.
Detailed Protocol: Western Blotting for Target Protein Degradation

Western blotting is a standard and widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[1][2][11]

  • Cell Culture and Treatment : Plate a relevant cell line (e.g., MCF7 for ERα, MV4-11 for BRD4) in 6-well plates and allow them to adhere overnight.[2] Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours).[2] A vehicle control (e.g., DMSO) must be included.[1][2]

  • Cell Lysis : After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[11] Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[11][13]

  • Protein Quantification : Determine the total protein concentration of each cell lysate using a BCA protein assay kit to ensure equal protein loading for each sample.[1][6]

  • SDS-PAGE and Protein Transfer : Separate equal amounts of total protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[13] Subsequently, transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1][11]

  • Immunoblotting : Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6] Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein.[6] A primary antibody against a loading control protein (e.g., GAPDH, β-actin) must also be used to normalize the data.[13]

  • Detection and Analysis : Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6] Detect the signal using a chemiluminescence substrate.[13]

  • Quantification : Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. The percentage of protein degradation is calculated relative to the vehicle-treated control.[13] This data is then used to plot dose-response curves and determine the DC50 and Dmax values.[13]

Impact on Signaling Pathways

By degrading a target protein, a PROTAC can effectively shut down the signaling pathway in which the protein is a key component. This "event-driven" pharmacology is a major advantage over traditional inhibitors, as it removes the entire protein scaffold, eliminating both its enzymatic and non-enzymatic functions.

Signaling_Pathway cluster_pathway PROTAC Impact on a Kinase Signaling Pathway Receptor Receptor KinaseA Target Kinase (POI) Receptor->KinaseA Activates KinaseB Downstream Kinase KinaseA->KinaseB Phosphorylates Degradation Degradation KinaseA->Degradation TF Transcription Factor KinaseB->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response PROTAC PROTAC PROTAC->Degradation Degradation->KinaseA Blocks Signal

Figure 3: PROTAC-mediated degradation of a target kinase blocks its downstream signaling.

Conclusion

The length of the linker is a critical parameter in PROTAC design that profoundly influences its degradation efficacy.[2][14] As demonstrated by the compiled data, an optimal linker length, which is specific to each target and E3 ligase pair, is crucial for achieving potent protein degradation.[7][12] A linker that is too short may cause steric clashes, while one that is too long can result in an unstable or unproductive ternary complex, leading to inefficient ubiquitination.[14] Therefore, a systematic approach to linker length optimization, guided by robust and quantitative assays like Western blotting, is essential for the development of potent and clinically viable PROTAC-based therapeutics. The experimental protocols and comparative data presented in this guide offer a framework for the rational design and evaluation of novel PROTACs.

References

Mass Spectrometry for PROTAC Ternary Complex Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable ternary complex between a target Protein of Interest (POI), a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase is the linchpin of targeted protein degradation. Validating and characterizing this complex is therefore a critical step in the development of effective PROTAC degraders. Mass spectrometry (MS) has emerged as a powerful and versatile suite of techniques to provide direct and indirect evidence of ternary complex formation, offering deep insights into the molecular interactions that drive PROTAC efficacy.

This guide provides an objective comparison of key mass spectrometry-based methodologies for validating PROTAC ternary complex formation. We will delve into the principles of each approach, present quantitative data for comparison, provide detailed experimental protocols, and illustrate the underlying workflows and mechanisms with clear diagrams.

Comparison of Mass Spectrometry-Based Methods

The choice of a mass spectrometry strategy for validating PROTAC ternary complex formation depends on the specific scientific question, the available instrumentation, and the stage of PROTAC development. The primary methodologies can be categorized by their approach: direct detection of the intact complex, analysis of conformational changes upon complex formation, or identification of complex components after affinity purification.

FeatureNative Mass Spectrometry (nMS)Hydrogen-Deuterium Exchange MS (HDX-MS)Affinity Purification-MS (AP-MS)
Principle Direct detection of intact, non-covalent protein complexes in the gas phase.Measures changes in the solvent accessibility of backbone amides upon complex formation.Enrichment of the ternary complex from a mixture, followed by identification of its components.
Primary Output Mass-to-charge ratio of the intact ternary complex and its subunits.Deuterium uptake plots for peptides, highlighting regions of protection.List of identified proteins that co-purify with the bait.
Key Insights Stoichiometry, semi-quantitative assessment of complex abundance, observation of binary and ternary species in equilibrium.Conformational changes, mapping of binding interfaces, allosteric effects.Identification of ternary complex components (POI, E3 ligase).
Sample Type Purified proteins and PROTAC.Purified proteins and PROTAC.Cell lysates or purified components.
Throughput High, amenable to screening.Medium to low.Medium.
Advantages Direct evidence of complex formation, label-free, relatively fast, can observe cooperativity.Provides structural and dynamic information, can map interaction surfaces.Can be performed in a more physiological context (cell lysates), identifies interaction partners.
Disadvantages Provides limited structural information, semi-quantitative, requires soluble and stable complexes.Indirect evidence of complex formation, complex data analysis, requires careful experimental control.Indirect evidence of the ternary complex, potential for false positives/negatives, may not capture transient interactions.

Quantitative Data Presentation

Native mass spectrometry provides a semi-quantitative measure of ternary complex formation by comparing the ion intensities of the complex to its constituent proteins. The following tables summarize data from a study comparing the PROTACs AT1 and MZ1, which target bromodomain-containing proteins for degradation via the Von Hippel-Lindau (VHL) E3 ligase.[1][2]

Table 1: Relative Intensity of Ternary Complex with Different PROTACs and a Single Substrate

PROTAC ConcentrationPROTACSubstrateRelative Intensity of Ternary Complex
2.5 µMAT1Brd4BD20.13
5 µMAT1Brd4BD20.27
10 µMAT1Brd4BD20.65
20 µMAT1Brd4BD20.57
2.5 µMMZ1Brd4BD20.13
5 µMMZ1Brd4BD2>0.65
10 µMMZ1Brd4BD20.81

Data adapted from Beveridge et al. (2020).[1][2]

Table 2: Preferential Ternary Complex Formation in a Competition Experiment

PROTACSubstrate MixtureTernary ComplexRelative Amount
AT1Brd4BD2, Brd3BD2, Brd4BD1VCB:AT1:Brd4BD20.82 ± 0.06
AT1Brd4BD2, Brd3BD2, Brd4BD1VCB:AT1:Brd3BD20.58 ± 0.07
AT1Brd4BD2, Brd3BD2, Brd4BD1VCB:AT1:Brd4BD10.65 ± 0.1
MZ1Brd4BD2, Brd3BD2, Brd4BD1VCB:MZ1:Brd4BD20.92 ± 0.03
MZ1Brd4BD2, Brd3BD2, Brd4BD1VCB:MZ1:Brd3BD20.83 ± 0.04
MZ1Brd4BD2, Brd3BD2, Brd4BD1VCB:MZ1:Brd4BD10.80 ± 0.06

Data adapted from Beveridge et al. (2020).[1][2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cellular Environment cluster_complex PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled POI_Ub Ubiquitinated POI Ternary_Complex->POI_Ub Facilitates Ubiquitination Ub Ubiquitin Ub->POI_Ub Proteasome Proteasome Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation POI_Ub->Proteasome Recognition

PROTAC Mechanism of Action

MS_Workflows cluster_nMS Native Mass Spectrometry (nMS) Workflow cluster_HDX Hydrogen-Deuterium Exchange MS (HDX-MS) Workflow cluster_APMS Affinity Purification-MS (AP-MS) Workflow nMS_Sample 1. Sample Preparation (Purified POI, E3, PROTAC in volatile buffer) nMS_Incubate 2. Incubation (Allow complex formation) nMS_Sample->nMS_Incubate nMS_ESI 3. Nano-Electrospray Ionization (nESI) nMS_Incubate->nMS_ESI nMS_MS 4. Mass Analysis (Detect intact complexes) nMS_ESI->nMS_MS nMS_Data 5. Data Analysis (Deconvolution, relative quantification) nMS_MS->nMS_Data HDX_Sample 1. Prepare Samples (Apo-proteins, Binary & Ternary complexes) HDX_Label 2. Deuterium Labeling (Incubate in D2O buffer) HDX_Sample->HDX_Label HDX_Quench 3. Quench Reaction (Low pH and temperature) HDX_Label->HDX_Quench HDX_Digest 4. Proteolytic Digestion (e.g., Pepsin) HDX_Quench->HDX_Digest HDX_LCMS 5. LC-MS/MS Analysis (Peptide separation and mass measurement) HDX_Digest->HDX_LCMS HDX_Data 6. Data Analysis (Deuterium uptake plots, differential analysis) HDX_LCMS->HDX_Data APMS_Lysis 1. Cell Lysis or In Vitro Incubation APMS_IP 2. Immunoprecipitation (e.g., anti-tag antibody on beads) APMS_Lysis->APMS_IP APMS_Wash 3. Washing Steps (Remove non-specific binders) APMS_IP->APMS_Wash APMS_Elute 4. Elution (Release bound complexes) APMS_Wash->APMS_Elute APMS_Digest 5. Protein Digestion (e.g., Trypsin) APMS_Elute->APMS_Digest APMS_LCMS 6. LC-MS/MS Analysis (Protein identification) APMS_Digest->APMS_LCMS APMS_Data 7. Data Analysis (Identify co-purified proteins) APMS_LCMS->APMS_Data Technique_Comparison_Logic Start Goal: Validate Ternary Complex Formation Direct_Detection Direct Detection of Intact Complex? Start->Direct_Detection Structural_Info Need Structural/ Conformational Data? Direct_Detection->Structural_Info No nMS Native Mass Spectrometry (nMS) Direct_Detection->nMS Yes Cellular_Context Validate in Cellular Environment? Structural_Info->Cellular_Context No HDX_MS Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Structural_Info->HDX_MS Yes Cellular_Context->nMS No (in vitro) AP_MS Affinity Purification-Mass Spectrometry (AP-MS) Cellular_Context->AP_MS Yes

References

Comparative Guide to the Biological Evaluation of PROTACs: A Case Study on Linker Composition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative framework for the biological evaluation of Proteolysis Targeting Chimeras (PROTACs) with a focus on the linker component. Due to the limited publicly available biological data on PROTACs specifically incorporating a tert-butyl 4-(methylamino)butylcarbamate linker, this document utilizes it as a case study within a hypothetical context. The quantitative data presented herein is illustrative, generated based on established principles of PROTAC biology, to demonstrate the evaluation process and potential performance variations.

Introduction to PROTACs and the Critical Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] A PROTAC consists of three key components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[1] This tripartite structure facilitates the formation of a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] Its length, rigidity, and chemical composition profoundly influence the stability and geometry of the ternary complex, which are essential for efficient ubiquitination and degradation.[3] This guide provides a comparative biological evaluation of three hypothetical PROTACs designed to target Bromodomain-containing protein 4 (BRD4), a well-validated cancer target. The PROTACs utilize the same warhead (JQ1) and E3 ligase ligand (targeting VHL) but differ in their linker composition to illustrate the impact of the linker on biological performance.

Hypothetical PROTAC Design for BRD4 Degradation

For this comparative study, we designed three hypothetical PROTACs targeting BRD4 for VHL-mediated degradation.

  • PROTAC-A (Butylcarbamate Linker): Incorporates the this compound linker.

  • PROTAC-B (PEG Linker): Utilizes a flexible polyethylene glycol (PEG) linker, a common choice in PROTAC design.

  • PROTAC-C (Alkyl Linker): Features a simple, more rigid alkyl chain linker.

Data Presentation: Comparative Performance of Hypothetical BRD4 PROTACs

The following table summarizes the hypothetical quantitative data for the biological evaluation of the three PROTACs in a relevant cancer cell line (e.g., HeLa).

Parameter PROTAC-A (Butylcarbamate Linker) PROTAC-B (PEG Linker) PROTAC-C (Alkyl Linker) Rationale for Hypothetical Data
DC50 (nM) 5025100The PEG linker's flexibility may allow for optimal ternary complex formation, resulting in higher potency (lower DC50). The butylcarbamate linker is hypothesized to have intermediate potency, while the more rigid alkyl linker might be less optimal for achieving the ideal conformation, leading to lower potency.
Dmax (%) >90>9585The PEG linker's properties may lead to a more stable ternary complex, resulting in a higher maximal degradation (Dmax). The butylcarbamate linker is also expected to achieve high levels of degradation, while the alkyl linker might result in a slightly lower Dmax.
Cell Viability IC50 (nM) 15080300The cytotoxicity (IC50) is expected to correlate with the degradation potency. More potent degraders are generally more effective at inducing downstream cellular effects, such as inhibiting proliferation.

Experimental Protocols

Detailed methodologies for the key experiments used to generate the above data are provided below.

Western Blotting for Protein Degradation

This assay is used to determine the degradation of the target protein (BRD4) following PROTAC treatment.

Materials:

  • HeLa cells

  • PROTACs (A, B, and C)

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of each PROTAC (or DMSO) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against BRD4 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody. Repeat the process for the loading control, GAPDH.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Materials from the Western Blotting protocol

  • Proteasome inhibitor (e.g., MG132)

  • Antibody for immunoprecipitation (anti-BRD4)

  • Antibody against ubiquitin

  • Protein A/G magnetic beads

Procedure:

  • Cell Treatment: Treat cells with the respective PROTACs at their approximate DC50 concentration for 4-6 hours. Include a control group pre-treated with MG132 for 1-2 hours before adding the PROTAC.

  • Cell Lysis: Lyse the cells as described previously.

  • Immunoprecipitation (IP): Incubate the cell lysate with an anti-BRD4 antibody, followed by the addition of Protein A/G magnetic beads to pull down BRD4 and its binding partners.

  • Western Blot: Elute the immunoprecipitated proteins and perform a Western blot. Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated BRD4.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

  • HeLa cells

  • PROTACs (A, B, and C)

  • DMSO (vehicle control)

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding and Treatment: Seed HeLa cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC for 72 hours.

  • Assay Procedure: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the PROTAC concentration to calculate the IC50 value.

Mandatory Visualization

Signaling Pathway Diagram

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptide Fragments Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow Diagram

PROTAC_Evaluation_Workflow cluster_workflow PROTAC Biological Evaluation Workflow start PROTAC Synthesis degradation_assay Protein Degradation Assay (Western Blot) start->degradation_assay ubiquitination_assay Ubiquitination Assay (IP-Western) degradation_assay->ubiquitination_assay Confirm Mechanism viability_assay Cell Viability Assay (CellTiter-Glo) degradation_assay->viability_assay Assess Functional Effect data_analysis Data Analysis (DC50, Dmax, IC50) ubiquitination_assay->data_analysis viability_assay->data_analysis end Comparative Evaluation data_analysis->end

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

The biological evaluation of PROTACs is a multi-faceted process that requires a series of well-defined experiments to determine their potency, efficacy, and mechanism of action. The linker component is a critical determinant of a PROTAC's performance. As illustrated in this guide with a hypothetical case study, variations in linker composition can significantly impact a PROTAC's ability to induce protein degradation and exert a biological effect. The systematic evaluation of different linker strategies, as outlined in the experimental protocols, is essential for the rational design and optimization of novel PROTAC-based therapeutics.

References

A Head-to-Head Comparison of Linker Chemistries for PROTAC Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal step in the quest for novel therapeutics. These heterobifunctional molecules, which co-opt the body's own cellular machinery to degrade disease-causing proteins, are comprised of a warhead that binds the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two. While often perceived as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein and the E3 ligase.

This guide provides an objective comparison of common alternatives to the frequently used tert-butyl 4-(methylamino)butylcarbamate, offering a deep dive into the performance of alkyl, polyethylene glycol (PEG), and rigid piperidine/piperazine-based linkers. Supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions in the design and synthesis of next-generation protein degraders.

The PROTAC Mechanism of Action: A Linker-Dependent Cascade

The fundamental role of a PROTAC is to induce the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition are paramount in orchestrating this event.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ligase PROTAC->E3 Recruits Ub Ubiquitin Ub->POI Transfer Degraded_POI Degraded Fragments Proteasome->Degraded_POI Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Comparative Analysis of Linker Performance

The choice of linker significantly impacts a PROTAC's biological activity. The following tables summarize quantitative data comparing the performance of PROTACs synthesized with different linker types.

Table 1: Impact of Linker Type on BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a well-established target in oncology. The data below illustrates how different linkers affect the degradation of BRD4.

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC A Alkyl Chain88.3>90[1]
PROTAC B PEG9 (PEG3)<1>95[1]
PROTAC C Piperazine-basedVariableSub-nanomolar>95[2]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Influence of Linker Rigidity on Androgen Receptor (AR) Degradation

The androgen receptor is a key target in prostate cancer. The rigidity of the linker can play a crucial role in the efficacy of AR-targeting PROTACs.

PROTACLinker TypeLinker CharacteristicsDegradation of AR in 22Rv1 cells (at 3 µM)Reference
PROTAC D Flexible (PEG)FlexibleExhibited degradation[3]
PROTAC E Rigid (Disubstituted Phenyl)RigidDid not display degradation[3]
ARV-110 Piperidine/Piperazine-basedRigidPotent Degradation[2]
Table 3: Effect of Linker Composition on BTK Degradation

Bruton's tyrosine kinase (BTK) is a target in B-cell malignancies. The following data highlights the impact of linker composition on BTK degradation.

PROTACLinker TypeDC50 (nM)Dmax (%)Cooperativity (α)Reference
BTK PROTAC 1 Alkyl Chain1-40>90Not reported[4]
BTK PROTAC 2 PEG (≥ 4 units)Potent>90Positive[5]
BTK PROTAC 3 Short PEG (2 units)Impaired activity-Negative[5]

Detailed Experimental Protocols

Reproducible and robust experimental methodologies are essential for the synthesis and evaluation of PROTACs.

Synthesis Workflow for PROTACs

The synthesis of a PROTAC is a modular process, typically involving the sequential coupling of the warhead and the E3 ligase ligand to a bifunctional linker.

PROTAC_Synthesis_Workflow Start Starting Materials (Warhead, E3 Ligand, Linker Precursor) Step1 Step 1: Synthesis of Linker Precursor Start->Step1 Step2 Step 2: Coupling of Linker to First Ligand Step1->Step2 Step3 Step 3: Coupling of Linker-Ligand to Second Ligand Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Figure 2: General experimental workflow for PROTAC synthesis.
Protocol 1: Synthesis of a Piperazine-Based Linker Precursor

This protocol describes the synthesis of a mono-Boc-protected piperazine linker, a versatile building block for rigid linkers.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc)2O

  • 1-Bromo-2-chloroethane

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Standard glassware for organic synthesis

Procedure:

  • Mono-Boc Protection of Piperazine:

    • Dissolve piperazine (2.0 eq) in DCM.

    • Slowly add a solution of (Boc)2O (1.0 eq) in DCM at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperazine.[6]

  • Alkylation of N-Boc-piperazine:

    • Dissolve N-Boc-piperazine (1.0 eq) and 1-bromo-2-chloroethane (1.2 eq) in ACN.

    • Add NaHCO3 (2.0 eq) to the mixture.

    • Heat the reaction mixture at 80 °C overnight.

    • Cool the reaction to room temperature and filter off the solids.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the mono-Boc-piperazine linker with a chloroethyl group.

Protocol 2: PROTAC Synthesis via Amide Bond Formation

This protocol outlines the coupling of a carboxylic acid-functionalized ligand to an amine-functionalized linker.

Materials:

  • Carboxylic acid-functionalized ligand (e.g., warhead-COOH) (1.0 eq)

  • Amine-functionalized linker (e.g., Linker-NH2) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized linker to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.[7]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 3: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol provides an efficient method for conjugating azide and alkyne-functionalized components.

Materials:

  • Alkyne-functionalized component (e.g., Warhead-Alkyne) (1.0 eq)

  • Azide-functionalized component (e.g., Linker-E3 Ligand-Azide) (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent (e.g., t-BuOH/water or DMF)

Procedure:

  • Dissolve the alkyne and azide components in the chosen solvent system.

  • Add CuSO4·5H2O and sodium ascorbate to the reaction mixture.[8]

  • Stir the reaction vigorously at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude PROTAC can be purified by preparative HPLC.

Protocol 4: Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Relevant cell line expressing the protein of interest

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the percentage of protein degradation.[3]

Conclusion: Rational Linker Design is Key to PROTAC Success

The linker is a critical and multifaceted component of a PROTAC, profoundly influencing its biological activity and therapeutic potential. While flexible alkyl and PEG linkers offer synthetic tractability and can enhance solubility, rigid linkers based on piperidine and piperazine scaffolds can pre-organize the PROTAC for optimal ternary complex formation, leading to enhanced potency and improved metabolic stability. The advent of click chemistry provides a powerful platform for the rapid and modular synthesis of PROTAC libraries, accelerating the optimization of linker length and composition.

A systematic and data-driven approach to linker design, supported by robust synthetic protocols and quantitative biological assays, is paramount for the development of the next generation of potent and selective protein-degrading therapeutics. By carefully considering the trade-offs between linker flexibility, rigidity, and physicochemical properties, researchers can unlock the full potential of targeted protein degradation.

References

Aliphatic Linkers in PROTACs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of how the length and composition of aliphatic linkers in Proteolysis Targeting Chimeras (PROTACs) influence their degradation efficacy, supported by experimental data and detailed protocols.

The linker component of a PROTAC, though seemingly a simple connector, plays a crucial role in the efficacy of these heterobifunctional molecules.[1] It bridges the gap between a target protein ligand and an E3 ligase ligand, and its characteristics significantly impact the formation and stability of the ternary complex, which is essential for ubiquitination and subsequent degradation of the target protein.[2][3] This guide provides a comparative analysis of PROTACs featuring aliphatic linkers, with a focus on the structure-activity relationships (SAR) that govern their performance.

The Critical Role of the Aliphatic Linker

Aliphatic chains, primarily composed of alkyl groups, are a common choice for PROTAC linkers due to their synthetic accessibility and stability.[3][4] The length and composition of these linkers are critical determinants of a PROTAC's ability to induce protein degradation.[5][6] An optimal linker length is necessary to facilitate the productive formation of a ternary complex between the target protein and the E3 ligase.[6][7] If a linker is too short, it can lead to steric hindrance, preventing the complex from forming.[6] Conversely, an overly long linker might result in an inefficient complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[6]

The flexibility of aliphatic linkers allows them to adopt various conformations, which can be crucial for achieving a productive ternary complex.[5] However, this flexibility can also come at an entropic cost when forming the complex.[5] Therefore, a systematic variation of the linker length is a common and essential strategy to identify the most potent PROTAC for a specific target and E3 ligase pair.[1][8]

Quantitative Comparison of PROTAC Performance with Aliphatic Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[9] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[9] The following tables summarize experimental data from various studies, illustrating the impact of aliphatic linker length on the degradation of different target proteins.

Table 1: Structure-Activity Relationship of BRD4-targeting PROTACs with Aliphatic Linkers

PROTAC CompoundE3 Ligase LigandAliphatic Linker CompositionDC50 (nM)Dmax (%)Cell LineReference
PROTAC AVHL4-carbon alkyl chain50>90HEK293T[5]
PROTAC BVHL6-carbon alkyl chain25>95HEK293T[5]
PROTAC CVHL8-carbon alkyl chain10>98HEK293T[5]
PROTAC DVHL12-carbon alkyl chain150~80HEK293T[5]

Table 2: Structure-Activity Relationship of TBK1-targeting PROTACs with Aliphatic Linkers

PROTAC CompoundE3 Ligase LigandAliphatic Linker CompositionDC50 (nM)Dmax (%)Cell LineReference
TBK1 Degrader 1CRBN7-atom alkyl/ether chainNo degradation observed--[5]
TBK1 Degrader 2CRBN12-atom alkyl/ether chain<1000--[5]
TBK1 Degrader 3CRBN21-atom alkyl/ether chain396-[5]
TBK1 Degrader 4CRBN29-atom alkyl/ether chain29276-[5]

Table 3: Structure-Activity Relationship of CRBN-targeting PROTACs with Aliphatic Linkers

PROTAC CompoundTarget LigandAliphatic Linker CompositionDC50 (nM)Dmax (%)Cell LineReference
CRBN Degrader 1VHL Ligand4-carbon alkyl chain15>90HEK293T[9]
CRBN Degrader 2VHL Ligand6-carbon alkyl chain8>95HEK293T[9]
CRBN Degrader 3VHL Ligand8-carbon alkyl chain20~85HEK293T[9]

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for evaluating PROTACs with aliphatic linkers.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Aliphatic Linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ub Ubiquitin POI_bound POI Ub->POI_bound Transfer Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Polyubiquitinated POI POI_bound->POI_ub Polyubiquitination PROTAC_bound->PROTAC Recycling E3_bound E3 Ligase PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination POI_ub->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow start Start: PROTAC Synthesis (Varying Aliphatic Linker Lengths) cell_culture Cell Culture and Seeding start->cell_culture treatment PROTAC Treatment (Dose-Response) cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis ternary_complex Ternary Complex Analysis (e.g., TR-FRET, SPR, ITC) treatment->ternary_complex viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (Densitometry) western_blot->data_analysis dc50_dmax Determine DC50 and Dmax data_analysis->dc50_dmax end End: Identify Optimal Aliphatic Linker dc50_dmax->end ternary_complex->end viability->end

Caption: Experimental workflow for comparing PROTAC linker efficacy.

Detailed Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTACs. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Western Blot for Protein Degradation Quantification

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[9][10]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[9]

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1][9]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[1]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal protein loading.[1]

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.[9]

  • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.[10]

  • Load equal amounts of protein (typically 10-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[10]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

4. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.[9]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.[9]

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Quantify the band intensities using densitometry software.[9]

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[9]

  • Calculate DC50 and Dmax values from the dose-response curves.[9]

Protocol 2: Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the ternary complex.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

  • Objective: To measure the proximity of the target protein and the E3 ligase in the presence of a PROTAC.[2]

  • Procedure:

    • Label the target protein and the E3 ligase with a donor and an acceptor fluorophore, respectively (e.g., using HaloTag or SNAP-tag technology).

    • In a microplate, mix the labeled proteins with varying concentrations of the PROTAC.

    • Excite the donor fluorophore and measure the emission from both the donor and acceptor.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve when plotting the ratio against PROTAC concentration is indicative of ternary complex formation and the "hook effect".[2]

Surface Plasmon Resonance (SPR):

  • Objective: To determine the binding affinities and kinetics of binary and ternary complex formation.[2][11]

  • Procedure:

    • Immobilize the E3 ligase on a sensor chip.[1]

    • Inject varying concentrations of the PROTAC to measure the binary PROTAC-E3 ligase interaction.[1]

    • Inject a mixture of a constant concentration of the target protein and varying concentrations of the PROTAC to measure ternary complex formation.[2]

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the dissociation constants (Kd) for binary and ternary interactions.[2] Calculate the cooperativity factor (α), where α > 1 indicates positive cooperativity.[9]

Isothermal Titration Calorimetry (ITC):

  • Objective: To directly measure the thermodynamics of ternary complex formation.[2][11]

  • Procedure:

    • Perform binary titrations by injecting the PROTAC into either the target protein or the E3 ligase solution.[2]

    • Perform a ternary titration by injecting the PROTAC into a solution containing both the target protein and the E3 ligase.[2]

  • Data Analysis: The heat changes measured during the titrations provide information on the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interactions, allowing for the determination of cooperativity.[11]

References

A Comparative Guide to the In Vitro and In Vivo Stability of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a Proteolysis Targeting Chimera (PROTAC) is a critical factor determining its therapeutic success. The linker, the component connecting the target protein binder to the E3 ligase recruiter, is a key determinant of a PROTAC's stability and overall pharmacokinetic profile. This guide provides an objective comparison of the in vitro and in vivo stability of different PROTAC linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.

The journey of a PROTAC from a promising laboratory candidate to a clinically effective therapeutic is fraught with challenges, a primary one being its stability within a biological system.[1] The linker is not merely a passive spacer; its chemical nature significantly influences a PROTAC's absorption, distribution, metabolism, and excretion (ADME) properties.[1] An unstable linker can lead to premature cleavage of the PROTAC, rendering it inactive and potentially creating metabolites that compete with the intact molecule, thereby reducing its efficacy.[1][2]

The Influence of Linker Composition on PROTAC Stability

PROTAC linkers are broadly categorized into two main classes: flexible and rigid. The choice between these architectures has profound implications for a PROTAC's conformational dynamics, physicochemical properties, and, crucially, its metabolic stability.[1]

Flexible Linkers (e.g., Alkyl and Polyethylene Glycol (PEG) Chains): These are often the initial choice in PROTAC design due to their synthetic accessibility.[3] PEG linkers can enhance the solubility of PROTACs.[3][4] However, both long alkyl and PEG chains can be more susceptible to enzymatic degradation.[3][5] While offering synthetic ease, they often present metabolic liabilities.[6]

Rigid Linkers (e.g., containing piperazine, piperidine, or aromatic rings): Incorporating rigid motifs can enhance metabolic stability by sterically hindering access by metabolic enzymes.[3][7] These structures can help to lock the PROTAC in a bioactive conformation, which can improve the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and, consequently, degradation activity.[3][8] PROTACs incorporating rigid linkers have demonstrated favorable in vivo properties, leading to their advancement into clinical trials.[5]

Data Presentation: A Comparative Overview of PROTAC Linker Stability

The following tables summarize quantitative data from various studies, offering a comparative look at how different linker architectures can impact the stability of PROTACs in different experimental settings. Direct comparisons across different studies can be challenging due to variations in the target proteins, E3 ligases, and specific experimental conditions.[3]

Table 1: In Vitro Stability of PROTACs with Different Linkers

PROTAC NameLinker TypeIn Vitro SystemHalf-life (t½) in minKey FindingsReference
BETd-1 AlkylHuman Liver Microsomes45Moderate stability.[3]
ARV-110 Rigid (piperidine-piperazine)Human Liver Microsomes>120High stability, resistant to metabolism.[3][5]
MZ1 Flexible (PEG)Mouse Liver Microsomes25Susceptible to oxidative metabolism.[5]
Compound 35 AliphaticHuman Liver Microsomes<10Less stable compared to PROTAC with a different linker attachment site.[2]
Compound 40 AliphaticHuman Liver Microsomes35Improved stability with altered linker attachment point.[2]

Table 2: In Vivo Pharmacokinetic Parameters of PROTACs with Different Linkers

PROTAC NameLinker TypeSpeciesOral Bioavailability (%)Clearance (mL/h/kg)Half-life (t½) in hReference
ARV-110 Rigid (piperidine-piperazine)Rat2128.34.9[5]
ARV-471 RigidRat3815.810.2[5]
JQ1-based PROTAC Flexible (PEG)MouseNot ReportedHighShort[7]
VHL-recruiting PROTAC Flexible (alkyl)Not Specified3Not ReportedNot Reported[9]
VHL-recruiting PROTAC Branched Alkyl (more rigid)Not Specified22Not ReportedNot Reported[9]

Experimental Protocols

A thorough evaluation of a PROTAC's stability involves a combination of in vitro and in vivo experiments.[1]

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the metabolic stability of a PROTAC in the presence of liver enzymes, primarily Cytochrome P450s.[3][10]

Methodology:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds (e.g., in DMSO).[10]

  • Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of pooled human liver microsomes and phosphate buffer (pH 7.4) at 37°C.[10]

  • Initiation: Add the test PROTAC to the HLM mixture. After a brief pre-incubation, initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. The final concentration of the PROTAC should be low (e.g., 1 µM) to ensure first-order kinetics.[10]

  • Time Points: Incubate the plate at 37°C.[3] At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile containing an internal standard.[7]

  • Sample Processing: Vortex the quenched samples to precipitate proteins. Centrifuge the samples at high speed to pellet the precipitated proteins.[7]

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining parent PROTAC.[1][7]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC against time to determine the half-life (t½) and intrinsic clearance (Clint).[7]

In Vitro Plasma Stability Assay

Objective: To assess the stability of a PROTAC in plasma, identifying susceptibility to hydrolysis by enzymes such as esterases and proteases.[3][10]

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO). Thaw frozen plasma from the desired species (e.g., human, mouse, rat) at 37°C.[7]

  • Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding the PROTAC to the plasma to achieve a final concentration of, for example, 1 µM.[7]

  • Time Points and Quenching: Collect aliquots of the incubation mixture at various time points (e.g., 0, 30, 60, 120 minutes). Immediately stop the reaction by adding a cold organic solvent like acetonitrile containing an internal standard.[7][10]

  • Sample Processing: Vortex the quenched samples to precipitate plasma proteins and centrifuge to pellet them.[7]

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.[7]

  • Data Analysis: Determine the percentage of the PROTAC remaining at each time point compared to the 0-minute sample.[7]

Visualizing PROTAC Action and Stability Assessment

To better understand the concepts discussed, the following diagrams illustrate the key processes and workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: PROTAC Mechanism of Action.

Stability_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Microsomal Liver Microsomal Stability Assay Data_Analysis Data Analysis (t½, Clint, Bioavailability) Microsomal->Data_Analysis Plasma Plasma Stability Assay Plasma->Data_Analysis PK_studies Pharmacokinetic (PK) Studies in Animals PK_studies->Data_Analysis PROTAC_Candidate PROTAC Candidate PROTAC_Candidate->Microsomal PROTAC_Candidate->Plasma PROTAC_Candidate->PK_studies Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Figure 2: Experimental Workflow for PROTAC Stability Assessment.

Linker_Properties_Relationship cluster_properties Linker Properties cluster_stability Stability Outcomes Linker_Type Linker Type Flexibility Flexibility Linker_Type->Flexibility Rigidity Rigidity Linker_Type->Rigidity Composition Chemical Composition (e.g., PEG, Alkyl, Rings) Linker_Type->Composition Metabolic_Stability Metabolic Stability Flexibility->Metabolic_Stability Often decreases Rigidity->Metabolic_Stability Often increases Composition->Metabolic_Stability PK_Profile Pharmacokinetic Profile (t½, Clearance) Metabolic_Stability->PK_Profile

Figure 3: Relationship Between PROTAC Linker Properties and Stability.

Conclusion

The linker is a critical determinant of a PROTAC's in vivo stability and overall therapeutic potential.[1][9] While flexible linkers like PEG and alkyl chains offer synthetic convenience, the incorporation of rigid moieties can lead to substantial improvements in metabolic stability and overall in vivo performance.[3] A clear trend exists towards the development of PROTACs with more rigid linkers containing motifs such as piperazine, piperidine, and triazoles to enhance metabolic stability and improve pharmacokinetic profiles.[9] A thorough evaluation of both in vitro and in vivo stability using standardized protocols is essential for the successful development of potent and effective PROTAC-based therapeutics.[3] The optimal linker for any given PROTAC must be determined empirically, taking into account the specific target protein and E3 ligase pair.[9]

References

assessing the impact of linker composition on PROTAC selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted protein degradation by coopting the cell's ubiquitin-proteasome system. These heterobifunctional molecules consist of a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and a connecting linker. While the warhead provides the initial targeting, the linker is a critical determinant of a PROTAC's ultimate success, profoundly influencing its efficacy, stability, and, most importantly, its selectivity.[1][2] A well-designed linker can transform a promiscuous binder into a highly selective degrader, a crucial attribute for minimizing off-target effects and enhancing therapeutic windows.

This guide provides an objective comparison of how linker composition impacts PROTAC selectivity, supported by experimental data from key studies. We will explore how subtle changes in linker length and rigidity can dictate which proteins are marked for degradation, thereby offering a powerful strategy for fine-tuning therapeutic agents.

Case Study 1: Achieving Isoform Selectivity within the BET Family

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are critical epigenetic regulators and established cancer targets. However, their high structural homology presents a challenge for developing selective inhibitors. The PROTAC MZ1, which links the pan-BET inhibitor JQ1 to a von Hippel-Lindau (VHL) E3 ligase ligand, provides a compelling example of how linker composition can overcome this challenge.[3][4]

In a seminal study by Zengerle et al. (2015), MZ1, which incorporates a three-unit polyethylene glycol (PEG) linker, demonstrated preferential degradation of BRD4 over BRD2 and BRD3 in HeLa cells.[3][4] This selectivity is diminished in structurally analogous PROTACs with longer linkers.

Quantitative Data: BET Protein Degradation

The following table summarizes the degradation of BET proteins by PROTACs with varying linker lengths after a 24-hour treatment in HeLa cells. Data is presented as the percentage of remaining protein relative to a vehicle control, as determined by Western blot analysis.

PROTACLinker CompositionBRD2 Remaining (%)BRD3 Remaining (%)BRD4 Remaining (%)Data Source(s)
MZ1 3-unit PEG~60%~50%<5% [3]
MZ2 4-unit PEG~75%~70%~20%[3]
MZ3 Phenylalanine + PEG~80%~75%~40%[3]

This data clearly indicates that the shorter, more constrained linker of MZ1 facilitates a ternary complex geometry that is optimal for the ubiquitination and subsequent degradation of BRD4, while being less favorable for BRD2 and BRD3.[3]

Case Study 2: Tuning Kinase Selectivity between EGFR and HER2

Receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are often co-expressed in cancers and share significant structural similarity. Lapatinib is a dual kinase inhibitor that targets both EGFR and HER2.[5][6] Burslem et al. (2018) demonstrated that by conjugating a lapatinib-derived warhead to a VHL ligand, the resulting PROTAC's selectivity could be exquisitely controlled by modifying the linker length.

A PROTAC with a shorter linker was found to degrade both EGFR and HER2. However, a modest extension of the linker by a single ethylene glycol unit resulted in a PROTAC that selectively degraded EGFR while sparing HER2.[7]

Quantitative Data: EGFR vs. HER2 Degradation

The table below presents the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for two lapatinib-based PROTACs with different linker lengths in BT474 breast cancer cells.

PROTACLinker StructureTargetDC50 (nM)Dmax (%)Data Source(s)
PROTAC 1 Shorter LinkerEGFR36>95[7]
HER219>95[7]
PROTAC 2 Longer Linker (+1 EG unit)EGFR49>95[7]
HER2>1000<10[7]

The dramatic loss of HER2 degradation with the longer linker highlights its critical role in dictating the geometry of the ternary complex. The extended linker likely introduces steric constraints that prevent the formation of a productive POI-PROTAC-E3 ligase complex for HER2, thereby conferring selectivity for EGFR.[7]

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflows used to assess selectivity.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTACs facilitate the formation of a ternary complex, leading to target protein ubiquitination and degradation.

Experimental_Workflow cluster_1 Selectivity Assessment Workflow start Cancer Cell Line (Expressing Target Proteins) treatment Treat with PROTACs (Varying Linkers & Concentrations) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot (Primary Method) lysis->western proteomics Quantitative Proteomics (LC-MS/MS) (Unbiased Method) lysis->proteomics analysis Data Analysis (DC50, Dmax, Off-Targets) western->analysis proteomics->analysis conclusion Determine Linker Impact on Selectivity analysis->conclusion

Caption: A typical workflow for assessing PROTAC selectivity using biochemical and proteomic methods.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are the fundamental protocols for assessing PROTAC-mediated protein degradation and selectivity.

Protocol 1: Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa for BETs, BT474 for EGFR/HER2) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with a dose-response range of each PROTAC construct (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a fixed duration (typically 18-24 hours).

  • Sample Preparation (Cell Lysis):

    • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-BRD4, anti-EGFR, anti-HER2) and a loading control (e.g., anti-Actin, anti-GAPDH).

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

    • Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.

Protocol 2: Quantitative Proteomics for Off-Target Profiling

This unbiased approach is the gold standard for identifying potential off-target proteins and confirming selectivity on a proteome-wide scale.[9]

  • Sample Preparation and Digestion:

    • Culture and treat cells with the selected PROTAC (and controls) as described for Western blotting.

    • Harvest cells, lyse, and quantify total protein.

    • Denature, reduce, and alkylate the proteins.

    • Digest the proteins into peptides using an enzyme, typically trypsin.

  • Isobaric Labeling (e.g., Tandem Mass Tag - TMT):

    • Label the peptide samples from different treatment conditions with distinct TMT isobaric tags. These tags allow for the multiplexed analysis and precise relative quantification of proteins across all conditions in a single LC-MS/MS run.

    • Quench the labeling reaction and combine the labeled samples.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Fractionate the combined, labeled peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity.

    • Analyze each fraction by nano-flow LC coupled to a high-resolution tandem mass spectrometer.

  • Data Analysis:

    • Use specialized software (e.g., Proteome Discoverer, MaxQuant) to search the raw MS/MS data against a protein database to identify peptides and proteins.

    • Quantify the relative abundance of each protein across the different conditions based on the reporter ion intensities from the TMT tags.

    • Identify on-target and off-target proteins as those that show a statistically significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to the control.

Conclusion

The chemical linker is a powerful tool for optimizing PROTAC performance. As demonstrated by the selective degradation of BRD4 and EGFR, rational linker design allows for the fine-tuning of PROTAC selectivity, even when using promiscuous warheads. By systematically varying linker length, composition, and rigidity, researchers can navigate the complex interplay of forces governing ternary complex formation to develop highly selective and potent protein degraders. The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation of linker modifications, paving the way for the development of safer and more effective PROTAC-based therapeutics.

References

Safety Operating Guide

Proper Disposal of tert-Butyl 4-(methylamino)butylcarbamate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed procedures for the proper disposal of tert-Butyl 4-(methylamino)butylcarbamate, focusing on immediate safety, operational steps, and waste management.

Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protective GearSpecificationRationale
Eye Protection Chemical safety goggles or face shield.To prevent eye irritation or serious eye damage from splashes or dust.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin irritation and absorption.[1]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.To avoid inhalation of dust or vapors, which can cause respiratory tract irritation.[1]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.To prevent accidental ingestion.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation. For significant spills, work within a chemical fume hood.[1]

  • Containment: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[2] For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collection: Place the contained material into a suitable, clearly labeled, and sealed container for hazardous waste.[2]

  • Decontamination: Clean the spill area thoroughly. Decontaminate surfaces and equipment by scrubbing with alcohol, followed by soap and water.[1] Dispose of all contaminated cleaning materials as hazardous waste.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste management facility.[2]

Operational Plan for Waste Disposal:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Irritant"), and the accumulation start date.

  • Packaging:

    • Solid Waste: Place contaminated items such as gloves, absorbent pads, and weighing papers into the designated solid hazardous waste container.

    • Liquid Waste: For solutions, use a compatible, sealable container. Do not overfill the container; leave adequate headspace for expansion.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[1]

  • Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following your institution's specific procedures. Dispose of the contents and container in accordance with local, state, and federal regulations.[1][3]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for handling this compound from use to final disposal.

G cluster_0 Chemical Handling Workflow start Start: Handling this compound spill Spill Occurs? start->spill spill_yes Follow Spill Management Protocol spill->spill_yes Yes generate_waste Generate Chemical Waste spill->generate_waste No spill_yes->generate_waste package_waste Package and Label Waste Container generate_waste->package_waste store_waste Store in Designated Accumulation Area package_waste->store_waste disposal_pickup Arrange for Licensed Disposal Pickup store_waste->disposal_pickup end End: Proper Disposal disposal_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling tert-Butyl 4-(methylamino)butylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for tert-Butyl 4-(methylamino)butylcarbamate

This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No. 874831-66-0). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a secure research environment.

Chemical Safety Overview

This compound is a chemical intermediate used in laboratory settings.[1] It is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[2] Adherence to strict safety protocols is mandatory when handling this compound.

Physical and Chemical Properties
Molecular Formula C₁₀H₂₂N₂O₂[1][2]
Molecular Weight 202.29 g/mol [1][2]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point 298.2 ± 23.0 °C (Predicted)[3]
Density 0.941 ± 0.06 g/cm³ (Predicted)[3]
Storage Temperature 2-8°C, protect from light[3]
Hazard Identification GHS Classification
Skin IrritationH315: Causes skin irritation[2][4]
Eye DamageH318: Causes serious eye damage[2]
Respiratory IrritationH335: May cause respiratory irritation[2][4]
Acute Oral ToxicityH302: Harmful if swallowed[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar carbamate compounds.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[5] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5]To prevent contact with eyes, which can cause serious damage.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[6] Inspect gloves for any tears or holes before use.To prevent skin contact and irritation.[2][4]
Body Protection A lab coat or chemical-resistant apron worn over personal clothing.[5] For larger quantities, consider a chemical-resistant suit.To protect the skin from splashes and spills.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if aerosols may be generated.[5]To prevent respiratory tract irritation.[2][4]

Operational Plan: Handling and Use

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Locate the nearest eyewash station and safety shower before beginning work.[5]

  • Have appropriate spill cleanup materials readily available.

2. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Do not inhale vapors or mists.[4]

  • Use spark-proof tools and equipment to prevent ignition.[7]

  • Ground and bond containers and receiving equipment to prevent static discharge.[8]

3. After Handling:

  • Wash hands thoroughly with soap and water after handling is complete.[4]

  • Remove any contaminated clothing immediately and launder it before reuse.[9]

  • Do not eat, drink, or smoke in the work area.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Dispose of the chemical waste through a licensed chemical waste disposal company.[7]

    • Do not dispose of this chemical down the drain or in regular trash.[7]

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be considered hazardous waste.

    • Place all contaminated materials in a sealed bag or container that is clearly labeled as hazardous waste.

    • Dispose of contaminated materials according to your institution's hazardous waste disposal guidelines.

Experimental Protocol: General Weighing and Dilution Procedure

This protocol outlines a standard procedure for accurately weighing and diluting this compound for experimental use.

  • Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational.

  • Weighing:

    • Place a clean, empty weighing vessel on an analytical balance and tare it.

    • Carefully transfer the desired amount of this compound into the weighing vessel using a clean pipette.

    • Record the exact weight.

  • Dilution:

    • In the fume hood, add the desired solvent to a volumetric flask.

    • Carefully transfer the weighed this compound into the volumetric flask.

    • Rinse the weighing vessel with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Cleanup:

    • Clean all equipment that came into contact with the chemical.

    • Dispose of all waste materials as outlined in the Disposal Plan.

    • Wash hands thoroughly.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Don PPE B Verify Fume Hood Operation A->B C Locate Safety Equipment B->C D Weigh/Measure Compound C->D Proceed to Handling E Perform Experiment D->E F Segregate Waste E->F Proceed to Cleanup G Decontaminate Workspace F->G H Doff PPE G->H I Wash Hands H->I J Spill or Exposure K Evacuate Area J->K L Use Eyewash/Shower J->L M Seek Medical Attention L->M

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.